The table below summarizes the key biochemical characteristics of ARP-100:
| Attribute | Description |
|---|---|
| Primary Target | Matrix Metalloproteinase-2 (MMP-2) [1] [2] [3] |
| Mechanism of Action | Selective inhibition; interacts with the S1' pocket of MMP-2 [1] [4] |
| Key Biological Effect | Shows anti-invasive properties in in vitro cell invasion assays [2] [3] |
| CAS Number | 704888-90-4 [1] [3] [4] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [1] [2] [4] |
| Molecular Weight | 364.42 g/mol [1] [2] [4] |
ARP-100 is designed for high selectivity towards MMP-2 over other closely related MMPs. The following table details its inhibitory activity (IC₅₀) across different MMP family members, based on cell-free assay data [1] [2] [3]:
| Matrix Metalloproteinase (MMP) | IC₅₀ Value |
|---|---|
| MMP-2 | 12 nM |
| MMP-9 | 200 nM |
| MMP-3 | 4.5 μM |
| MMP-1 | >50 μM |
| MMP-7 | >50 μM |
A key application of ARP-100 is in studying cancer cell invasion. The experimental workflow and key steps from a cited study are as follows:
Key aspects of this experimental protocol include:
For laboratory use, here are key handling and preparation details:
ARP-100 functions as a highly selective competitive inhibitor that preferentially targets the S1' pocket of MMP-2 [1] [2]. This selective interaction is key to its mechanism, as the biphenyl group in its structure is too large and rigid to fit effectively into the S1' pocket of other MMPs like MMP-1, conferring its selectivity [3] [4].
The table below summarizes the inhibitory activity (IC50 values) of ARP-100 against MMP-2 and related enzymes:
| Target Enzyme | IC50 Value | Selectivity Relative to MMP-2 |
|---|---|---|
| MMP-2 | 12 nM [5] [1] [3] | - |
| MMP-9 | 200 nM [5] [1] [6] | ~17-fold less selective |
| MMP-3 | 4.5 μM [5] [1] [6] | ~375-fold less selective |
| MMP-1 | >50 μM [5] [1] [6] | >4,000-fold less selective |
| MMP-7 | >50 μM [5] [1] [6] | >4,000-fold less selective |
The biological activity of ARP-100 has been validated through key experiments, particularly in models of cancer cell invasion.
ARP-100 significantly reduces the invasive capability of cancer cells in vitro [5] [1] [3].
ARP-100 is a critical tool for dissecting the role of MMP-2 in complex biological pathways. One study used it to demonstrate a novel link between MMP-2 and VEGF expression in lung cancer angiogenesis [7].
The experiment involved treating A549 lung cancer cells with ARP-100, which decreased VEGF expression by disrupting the integrin-αVβ3-mediated activation of the PI3K/AKT signaling pathway [7]. This signaling relationship can be visualized as follows:
Diagram: ARP-100 inhibition of MMP-2 disrupts a pro-angiogenic signaling pathway, reducing VEGF expression [7].
For laboratory use, please note the following information:
ARP-100, chemically known as 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide, is a synthetic compound that acts by selectively targeting the S1' pocket of MMP-2 [1] [2]. Its primary mechanism is the inhibition of MMP-2 enzymatic activity, which has been shown to disrupt pathways involved in cell invasion and angiogenesis [3].
The table below summarizes its published inhibitory activity (IC50) against various MMPs, demonstrating high selectivity for MMP-2.
| Enzyme Target | IC50 Value | Selectivity vs. MMP-2 |
|---|---|---|
| MMP-2 | 12 nM [4] [1] [2] | - |
| MMP-9 | 200 nM [4] [1] [2] | ~17-fold less selective |
| MMP-3 | 4.5 μM [4] [1] | ~375-fold less selective |
| MMP-1 | >50 μM [4] [1] [2] | Practically inactive |
| MMP-7 | >50 μM [4] [1] [2] | Practically inactive |
ARP-100 helps elucidate MMP-2's role in pathways like tumor angiogenesis and cardiac injury. The diagram below outlines a key signaling pathway identified using ARP-100.
Figure 1: ARP-100 inhibits MMP-2-driven VEGF signaling in tumor angiogenesis [3].
One standard protocol demonstrates ARP-100's functional anti-invasive effect [4] [5] [6]:
A 2010 study used ARP-100 to investigate MMP-2's role in lung cancer angiogenesis [3]:
A 2024 study used ARP-100 to dissect mechanisms in myocardial ischemia-reperfusion (IR) injury [7]:
The table below outlines standard handling information for ARP-100 from supplier data.
| Property | Specification |
|---|---|
| Molecular Weight | 364.42 g/mol [4] [1] [2] |
| CAS Number | 704888-90-4 [1] [2] [5] |
| Chemical Formula | C17H20N2O5S [4] [1] [2] |
| Solubility | Soluble to 100 mM in DMSO [1] [2] [8] |
| Storage | Desiccate at -20°C [1] [5] or +4°C [2] |
The following diagram illustrates a general experimental workflow for using ARP-100 in a cell-based study, from hypothesis to analysis.
Figure 2: General workflow for ARP-100 experiments.
| Target Enzyme | IC50 Value (in nM) | Selectivity Relative to MMP-2 |
|---|---|---|
| MMP-2 | 12 nM | -- |
| MMP-9 | 200 nM | ~17 times less selective |
| MMP-3 | 4,500 nM | ~375 times less selective |
| MMP-1 | >50,000 nM | ~>4,000 times less selective |
| MMP-7 | >50,000 nM | ~>4,000 times less selective |
Data consolidated from multiple supplier and research publications [1] [2] [3].
To help with experimental planning, here are the fundamental chemical characteristics of ARP-100.
| Property | Specification |
|---|---|
| CAS Number | 704888-90-4 [1] [2] [4] |
| Molecular Formula | C17H20N2O5S [1] [3] [5] |
| Molecular Weight | 364.42 g/mol [1] [3] [5] |
| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [3] |
| Purity | Typically ≥98% to ≥99% [3] [4] |
| Appearance | Off-white to light yellow solid [2] [5] |
ARP-100 is a valuable tool compound for investigating pathways involving MMP-2. Below are some common experimental scenarios and protocols.
ARP-100 exerts its primary effects by selectively inhibiting the MMP-2 enzyme. The diagram below illustrates the key signaling pathway elucidated through its use in research.
The core mechanism involves ARP-100 interacting with the S1' pocket of the MMP-2 enzyme, thereby inhibiting its proteolytic activity [1] [2]. This inhibition has two major consequences:
ARP-100 is a synthetic, small-molecule inhibitor belonging to the class of N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids [1] [2]. Its core function is to selectively inhibit MMP-2 (also known as gelatinase A), an enzyme crucial for breaking down the extracellular matrix and which plays a role in cancer metastasis and other disease processes [3] [4] [1].
The following table summarizes its key biochemical characteristics:
| Property | Description |
|---|---|
| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [4] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [3] [4] [5] |
| Molecular Weight | 364.42 g/mol [3] [4] [5] |
| CAS Number | 704888-90-4 [3] [4] [6] |
| Primary Target | MMP-2 (Gelatinase A) [3] [4] [6] |
| Primary IC₅₀ | 12 nM (Cell-free assay) [3] [4] [6] |
Its high selectivity for MMP-2 over other related enzymes makes it a valuable research tool. The table below details its inhibitory profile:
| MMP Isoform | IC₅₀ Value | Selectivity vs. MMP-2 |
|---|---|---|
| MMP-2 | 12 nM [3] [4] [6] | -- |
| MMP-9 | 0.2 μM (200 nM) [3] [4] [6] | ~17-fold less selective |
| MMP-3 | 4.5 μM [3] [4] [6] | ~375-fold less selective |
| MMP-1 | >50 μM [3] [4] [6] | >4000-fold less selective |
| MMP-7 | >50 μM [3] [4] [6] | >4000-fold less selective |
ARP-100 acts as a competitive inhibitor that binds to the active site of MMP-2. It specifically interacts with the S1' pocket of the enzyme, a key site for substrate recognition [3] [6]. The presence of a rigid biphenyl group in its structure is critical for its selectivity, as this group cannot fit into the shallower S1' pocket of MMP-1, explaining its low activity against that isoform [1] [2].
In biological systems, MMP-2 activity is linked to several downstream signaling pathways. The following diagram illustrates the key pathway elucidated in lung cancer (A549) cells, which can be inhibited by ARP-100.
ARP-100 inhibits MMP-2, disrupting a pro-angiogenic signaling cascade in cancer cells.
ARP-100 is primarily used in preclinical research to investigate the specific roles of MMP-2. The table below summarizes its main research applications and typical working concentrations based on cited literature.
| Research Area | Model System | Observed Effect | Typical Working Concentration |
|---|---|---|---|
| Cancer Cell Invasion | HT1080 fibrosarcoma cells on Matrigel | Significant reduction in invasive elongations [3] [4] [6] | 50 nM [3] [6] |
| Tumor Angiogenesis | A549 lung cancer cells and endothelial cells | Disruption of VEGF expression and tube formation [7] | 1 - 10 µM [7] |
| Cardiac Ischemia-Reperfusion Injury | Isolated rat hearts | Reduction in myocardial injury and proteolysis [8] | Used in perfusion experiments [8] |
The following is a standard methodology for assessing the anti-invasive effect of ARP-100 on cancer cells, derived from published work [3] [6].
The table below summarizes the key characteristics and storage requirements for ARP-100.
| Property | Description |
|---|---|
| Molecular Weight | 364.42 g/mol [1] [2] |
| CAS Number | 704888-90-4 [1] [2] |
| Chemical Formula | C₁₇H₂₀N₂O₅S [1] [2] |
| Storage Form | Solid (Powder) [1] [2] |
| Recommended Powder Storage | -20°C [1] [2] |
| Powder Shelf Life | 3 years from date of receipt [1] [2] |
| Solution Form | Recommended Storage | Shelf Life |
|---|---|---|
| Reconstituted in DMSO (10 mM stock) | -80°C | 6 months [1] |
| Reconstituted in DMSO (10 mM stock) | -20°C | 1 month [1] |
For cell-based experiments, ARP-100 is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10-100 mM) [1] [2]. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles.
The experimental workflow for studying ARP-100's anti-invasive effects can be summarized as follows:
ARP-100 is designed to selectively target the S1' pocket of MMP-2. Its effectiveness is defined by its high potency against MMP-2 and its significant selectivity over other related MMPs, which helps minimize off-target effects in experimental settings [1] [2].
The following table details its inhibitory activity (IC₅₀ values) against a panel of MMPs, clearly illustrating its selectivity profile.
| Enzyme Target | IC₅₀ Value |
|---|---|
| MMP-2 | 12 nM [1] [2] |
| MMP-9 | 200 nM [1] [2] |
| MMP-3 | 4,500 nM (4.5 μM) [1] [2] |
| MMP-1 | >50,000 nM (>50 μM) [1] [2] |
| MMP-7 | >50,000 nM (>50 μM) [1] [2] |
The anti-invasive property of ARP-100 is a key effect studied in cancer research. Below is a summarized protocol from a cited cell-based study.
| Aspect | Details |
|---|---|
| Validated Cell Line | HT1080 sarcoma cells [1] |
| Assay Type | In vitro invasion assay on Matrigel [1] |
| Working Concentration | 50 nM [1] |
| Incubation Time | 1 hour [1] |
| Key Experimental Readout | Significant reduction in the total number of invasive elongations [1] |
For laboratory use, the storage and preparation details of ARP-100 are as follows:
The following diagram illustrates the mechanism by which ARP-100 exerts its anti-invasive effects by selectively inhibiting MMP-2.
"MMP-2 Inhibitor III" is used in scientific literature to denote a specific series of compounds designed to target the Matrix Metalloproteinase-2 (MMP-2) enzyme.
MMP-2 inhibitors work by blocking the enzyme's activity, which is crucial for cancer progression. The following diagram illustrates the therapeutic mechanism of these inhibitors in targeting the MMP-2 signaling pathway in cancer cells.
Diagram: Mechanism of MMP-2 Inhibitor III in Cancer Therapy. The inhibitor binds to the zinc ion in the MMP-2 active site, blocking its role in ECM degradation and subsequent cancer cell invasion. It also disrupts MMP-2 interaction with α5β1 integrin, inhibiting pro-survival FAK/Stat3 signaling [1] [2] [3].
The D(-)-glutamine-based inhibitors have shown promising results in biological screening.
Table 1: In Vitro Cytotoxicity and Gelatinase Inhibition
| Compound Group | Zinc-Binding Group (ZBG) | Reported Activity |
|---|---|---|
| 5a-5j | Hydroxamic Acid | Apoptosis-mediated cytotoxicity in CML cell line K562; improved MMP-2/-9 inhibitory profiles [1]. |
| 3h-3k | Carboxylic Acid | Cytotoxicity in CML cells; decreased gelatinases expression [1]. |
Key Findings:
The development of these specific inhibitors is driven by the need to overcome limitations of existing therapies.
A typical research workflow for validating such an inhibitor, synthesized from the referenced studies, involves several key stages as illustrated below.
Diagram: A generalized research workflow for developing and validating MMP-2 Inhibitor III, based on methodologies from recent publications [1] [2] [3].
ARP-100 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), designed to interact with the S1' pocket of the enzyme. It exhibits anti-invasive properties, making it a compound of interest for cancer research and studies involving extracellular matrix remodeling [1] [2].
The table below summarizes its core chemical identity and inhibitory profile against various MMPs:
| Property | Description |
|---|---|
| CAS Number | 704888-90-4 [1] [3] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [1] [3] |
| Molecular Weight | 364.416 g/mol [1] [4] |
| Synonyms | ARP-100, MMP-2 Inhibitor III [1] [3] [5] |
| IC₅₀ (MMP-2) | 12 nM [1] [2] [6] |
| IC₅₀ (MMP-9) | 0.2 μM [1] [6] |
| IC₅₀ (MMP-3) | 4.5 μM [1] [6] |
| IC₅₀ (MMP-1) | >50 μM [1] [6] |
| IC₅₀ (MMP-7) | >50 μM [1] [6] |
This data highlights the high selectivity of ARP-100 for MMP-2 over other closely related metalloproteinases [1] [2] [6].
A recent 2024 study provides a robust model for investigating the role of MMP-2 in cellular pathways, using ARP-100 to elucidate its function. Below is a detailed methodology from this research [7] [8].
The following diagram illustrates the signaling pathway and experimental logic elucidated using ARP-100 in the referenced study [7] [8]:
Diagram 1: The JNK/MMP-2 signaling pathway in IL-1β-mediated cell function impairment. Dashed lines indicate the inhibitory action of ARP-100 and SP600125.
The application of the above protocol in the 2024 study demonstrated that:
For researchers planning experiments, here are some practical details:
| Parameter | Specification |
|---|---|
| Physical Form | Off-white to light yellow crystalline solid [3] [2] |
| Solubility | ≥36.4 mg/mL in DMSO [2] |
| Storage | Desiccate at +4°C or store at -20°C [3] [2] |
| Purity | Available at 98% [4] |
| Key Suppliers | Selleck Chemicals, Cayman Chemical, MedChem Express, Apollo Scientific, and others [3] [5] |
ARP-100 is a synthetic, selective MMP-2 inhibitor with an IC₅₀ of 12 nM. It exhibits significant selectivity for MMP-2 over other matrix metalloproteinases like MMP-1, MMP-3, MMP-7, and MMP-9, making it a valuable tool for dissecting the specific role of MMP-2 in biological processes [1] [2] [3]. Its primary documented research application is in studying the anti-invasive properties of cancer cells and the role of MMP-2 in microvascular network (MVN) formation [1] [4].
The table below summarizes the potency and selectivity of ARP-100 against various MMPs:
| Enzyme Target | IC₅₀ Value | Selectivity (vs. MMP-2) |
|---|---|---|
| MMP-2 | 12 nM [1] [2] | - |
| MMP-9 | 200 nM [1] | ~17-fold less selective |
| MMP-3 | 4.5 μM [2] | ~375-fold less selective |
| MMP-1 | >50 μM [2] | >4,000-fold less selective |
| MMP-7 | >50 μM [2] | >4,000-fold less selective |
ARP-100 functions by competitively interacting with the S1' pocket of the MMP-2 enzyme, thereby blocking its proteolytic activity [2]. MMP-2 is crucial for degrading components of the extracellular matrix (ECM), such as collagen and gelatin. This degradation is a key step in cellular invasion. The following diagram illustrates the pathway through which ARP-100 exerts its anti-invasive effects and how it has been used to regulate vasculogenesis.
This protocol is adapted from described biological activities of ARP-100 [1] [2].
1. Solution Preparation
2. Cell Pretreatment
3. Invasion Chamber Setup
4. Incubation and Analysis
This protocol is based on research investigating the role of MMP-2 in vasculogenesis [4].
1. MVN Model Setup
2. ARP-100 Treatment
3. Analysis of MVN Morphology
The experimental workflow for this protocol is summarized below:
Cancer metastasis remains the primary cause of cancer-related mortality, accounting for approximately 600,000 deaths annually in the United States alone [1]. The metastatic cascade involves a complex sequence of events wherein cancer cells detach from primary tumors, invade through the basement membrane, intravasate into circulation, and ultimately colonize distant organs [2]. Cell invasion assays represent crucial methodological approaches for studying the invasive capabilities of cancer cells in controlled laboratory settings, providing valuable insights into the molecular mechanisms driving metastasis and enabling screening of potential therapeutic compounds [2] [1].
The extracellular matrix (ECM) serves as a natural barrier against invading cells, and its composition significantly influences cellular behavior. Matrigel, a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, contains essential ECM components including laminin, collagen IV, heparan sulfate proteoglycans, and various growth factors [3]. This biologically active matrix provides a physiologically relevant environment for assessing invasive potential, as cells must activate proteolytic enzymes and navigate through this complex 3D structure—a process mimicking key aspects of in vivo invasion [3]. The ARP 100 invasion assay utilizing Matrigel has emerged as a valuable tool for investigating these processes and evaluating compounds like this compound that may modulate invasive behavior.
Table: Comparison of Invasion Assay Types
| Assay Type | Principle | Applications | Advantages | Limitations |
|---|---|---|---|---|
| Transwell Invasion Assay | Cells migrate through Matrigel-coated porous membrane toward chemoattractant | Chemotaxis studies, drug screening, genetic manipulation studies | High-throughput capability, reproducible, quantitative | End-point analysis only, does not capture real-time dynamics |
| 3D Matrigel Drop Assay | Cells embedded in Matrigel droplets invade into surrounding area | Live imaging, protein localization studies, longitudinal invasion monitoring | Continuous monitoring, preserves 3D architecture, suitable for live-cell imaging | Longer duration, specialized imaging may be required |
| Wound Healing/Scratch Assay | Measurement of monolayer wound closure over time | Collective cell migration, migration speed assessment | Simple setup, no specialized equipment required | Does not measure true invasion through ECM, 2D system |
The following materials and equipment are required for performing the Transwell Matrigel Invasion Assay. Matrigel-coated transwell inserts with 8.0μm pores (Corning, 354480) are recommended for optimal results [4]. The extracellular matrix solution should be handled with care, thawed overnight at 4°C, and kept on ice throughout the procedure to prevent premature gelling [3]. For cell preparation, TrypLE Express (Gibco, 12604) or non-enzymatic cell dissociation buffer is preferred over traditional trypsin-EDTA to preserve cell surface receptors critical for migration [4] [2]. The chemoattractant typically consists of culture medium supplemented with 20% fetal bovine serum (FBS), though specific attractants can be customized based on experimental objectives [4]. Additional essential materials include 4% paraformaldehyde for fixation, crystal violet staining solution, cotton-tipped swabs for removing non-invaded cells, and phosphate-buffered saline (PBS) for washing steps [4].
Equipment requirements include a humidified tissue culture incubator maintained at 37°C with 5% CO₂, centrifuges for cell processing, and a microscope for imaging and quantification [4]. For optimal reproducibility, researchers should note that Matrigel tends to form gels very quickly at room temperature; therefore, pipets and tips used in the procedure should be chilled at -20°C prior to experiments [3]. Additionally, different batches of Matrigel may exhibit variations in performance, so consistency in lot selection is recommended for comparative studies [3].
Day 1: Preparation of Transwell Inserts
Cell Preparation (Upper Chamber)
Chemoattractant Preparation (Bottom Chamber)
Assemble the Invasion Chamber
Day 2: Measurement of Cell Invasion
The 3D Matrigel drop invasion assay represents an innovative approach that addresses several limitations of traditional transwell systems. This method involves embedding cells within Matrigel droplets plated in culture wells, then supplementing with media to create a chemotactic gradient that stimulates radial invasion outward from the drop [1]. Unlike endpoint transwell assays, this platform enables longitudinal monitoring of invasion dynamics over time, allowing researchers to capture the temporal progression of invasive behavior and cellular morphology changes throughout the experiment [1]. The preserved 3D architecture more accurately recapitulates the in vivo microenvironment, maintaining cell-cell interactions and polarity while allowing observation of protein localization at the invasion front [1].
This versatile assay has been successfully utilized for various applications including screening drug treatment effects on cancer cell invasiveness (e.g., PARP inhibitors, ciprofloxacin, ferroptosis inhibitors), testing the functional role of genes of interest in cell invasion and migration, and analyzing the localization of target proteins at the cell invasion edge in situ [1]. Studies have demonstrated its robustness in quantifying differential invasion capabilities across various cancer cell lines, with aggressive lines such as MDA-MB-231 breast cancer cells and PC3 prostate cancer cells showing earlier initiation of invasion (Days 2-3) compared to less invasive variants [1]. The method provides both quantitative data on invasion area and qualitative information on invasion patterns, making it particularly valuable for comprehensive mechanistic studies.
Cell Preparation
Generating Matrigel Drops
Quantification and Imaging
Table: Applications of 3D Matrigel Drop Invasion Assay
| Application | Protocol Modifications | Output Measurements | Typical Duration |
|---|---|---|---|
| Drug screening | Compound added to culture media | Invasion area reduction, IC₅₀ calculation | 4-6 days |
| Genetic manipulation | Comparison of wild-type vs. modified cells | Relative invasion capacity, migration pattern | 4-6 days |
| Live cell imaging | Reduced Matrigel thickness for optics | Migration velocity, directional persistence | 1-6 days with time-lapse |
| Protein localization | Immunofluorescence staining post-assay | Spatial distribution of target proteins | 6 days with fixation |
Accurate quantification of invasion assays is crucial for generating reliable, reproducible data. The ImageJ software (freely available at http://rsb.info.nih.gov/ij/) provides a powerful toolset for analyzing both transwell and 3D Matrigel drop assays [5] [1]. For transwell assays, a quantitative analytical imaging approach can be employed where images obtained by direct capture are split into the red channel, and the generated image is used to measure the area that cells cover in the picture [5]. This method overcomes several disadvantages of classical cell invasion determinations by generating more accurate and sensitive determinations, providing a cost-effective alternative that utilizes robust, widely accessible software [5].
For 3D Matrigel drop assays, quantification involves measuring the migrating edge outside the Matrigel drop using ImageJ's freehand tool [1]. The entire area encompassing both the Matrigel drop and migrated cells is measured first, followed by measurement of just the Matrigel drop area itself [1]. The Matrigel drop area is then subtracted from the total area covered with migrated cells, with pixel quantification converted to square millimeters by setting the scale in ImageJ [1]. This approach allows for precise quantification of invasive potential over time, enabling researchers to create invasion kinetics curves that reveal differences in invasion initiation and progression rates between cell types or treatment conditions.
When reporting results, it is important to include both quantitative metrics and representative images that visually demonstrate the invasive phenotype. For drug testing applications such as this compound evaluation, dose-response curves can be generated by treating cells with varying concentrations of the compound and calculating half-maximal inhibitory concentration (IC₅₀) values for invasion suppression. Normalization to viability controls is essential to distinguish true anti-invasive effects from general cytotoxicity. Time-lapse imaging data can be presented as supplementary videos showing the dynamic process of invasion, which provides valuable insights into collective versus individual cell migration patterns and morphological changes during Matrigel penetration [2].
Table: Comparison of Quantification Methods for Invasion Assays
| Method | Procedure | Advantages | Limitations | Suitable Assay Type |
|---|---|---|---|---|
| Manual Counting | Visual counting of invaded cells under microscope | Direct measurement, no specialized software needed | Time-consuming, subjective, prone to counter bias | Transwell assay |
| ImageJ Area Analysis | Measuring stained area using image analysis software | Objective, quantitative, high throughput | Requires image optimization, may not distinguish individual cells | Transwell assay |
| 3D Drop Quantification | Measuring migration area outside Matrigel drop | Longitudinal data, captures invasion dynamics | Requires daily imaging, specialized analysis protocol | 3D Matrigel drop assay |
| Spectrophotometric | Eluting stain and measuring optical density | Rapid, high-throughput | Indirect measurement, potential for background signal | Transwell assay |
Inconsistent Matrigel polymerization can significantly impact assay performance. This issue often arises from improper temperature handling during preparation. Matrigel tends to form gels very quickly at room temperature; therefore, pipets and tips must be chilled at -20°C prior to experiments, and all procedures should be performed on ice [3]. If Matrigel fails to form a proper gel, verify that the concentration is at least 1 mg/mL, as lower concentrations may not polymerize effectively [3]. Additionally, different batches of Matrigel may exhibit variations, so it is crucial to check the certificate of analysis for each lot and maintain consistency within a study [3].
Cell aggregation during invasion assays can lead to inconsistent results and difficult interpretation. If cells form aggregates during the assay, reduce the density of cell suspension to minimize cell-cell adhesion [3]. For the 3D Matrigel drop assay, ensure thorough but gentle mixing of cells with Matrigel to achieve a uniform distribution without generating bubbles that could create voids in the matrix [1]. Insufficient or excessive invasion may require adjustment of the incubation period; while standard transwell assays typically run for 36 hours, invasion assays can be extended to 36-40 hours if invasion appears limited, though excessively long incubation may lead to saturation [3]. For the 3D drop assay, the optimal timeline is typically 4-6 days depending on cell type, with media change at day 3 to maintain nutrient availability [1].
Assay optimization is essential for obtaining reliable, reproducible results. For initial method establishment, include appropriate controls such as a migration control (transwell without Matrigel coating) and a negative control with no chemoattractant in the lower chamber [2]. The chemoattractant concentration should be optimized for specific cell types; while 20% FBS is commonly used, specific growth factors or conditioned media may provide more physiologically relevant stimuli [4] [2]. The cell seeding density requires empirical determination based on cell size and invasive capacity; typically 1-2 × 10⁵ cells/mL for transwell assays and 5 × 10⁴ cells/drop for 3D assays provide measurable results without overcrowding [4] [1].
Matrix density significantly influences invasive capacity measurements. For transwell assays, Matrigel concentrations typically range from 1-5 mg/mL, with higher densities creating more stringent barriers that may better discriminate between invasive phenotypes [3]. When testing compounds like this compound, solvent controls should be included at equivalent concentrations, and potential effects on cell viability should be assessed in parallel to distinguish anti-invasive activity from cytotoxicity. For the 3D drop assay, the Matrigel to cell ratio should be consistent across experiments, with 10 μL Matrigel per 5 × 10⁴ cells providing a robust foundation [1]. Throughout optimization, documentation of all parameters is essential for experimental reproducibility.
The Matrigel invasion assay represents a cornerstone methodology in metastasis research, providing critical insights into the invasive capabilities of cancer cells and their modulation by therapeutic interventions. The transwell format offers a robust, quantitative approach suitable for higher-throughput screening applications, while the 3D Matrigel drop assay enables longitudinal analysis of invasion dynamics in a more physiologically relevant context [2] [1]. When properly optimized and executed with appropriate controls and quantification methods, these assays provide valuable data on the invasive phenotype and its potential regulation by compounds such as this compound.
As research in cancer metastasis advances, these invasion assays continue to evolve through integration with live-cell imaging, automated analysis systems, and more complex microenvironment models. The protocols outlined in this document provide a solid foundation for implementing these essential techniques in basic research and drug discovery settings. By following standardized methodologies and troubleshooting approaches, researchers can generate reliable, reproducible data that advances our understanding of invasion mechanisms and contributes to the development of novel anti-metastatic therapies.
This compound is a synthetic metalloprotease inhibitor that demonstrates remarkable selectivity for matrix metalloproteinase-2 (MMP-2) over other MMP family members. MMP-2, also known as gelatinase A, plays a critical role in tumor invasion and metastasis by degrading type IV collagen, a major component of the basement membrane. The HT1080 human fibrosarcoma cell line serves as an excellent model system for studying cancer cell invasion due to its highly invasive characteristics and robust expression of MMP-2. Research has demonstrated that HT1080 cells exhibit progressively enhanced motility as cells proliferate and increase local cell density in three-dimensional (3D) matrices, making them ideal for investigating invasive behavior [1].
The significance of this compound in cancer research stems from its ability to specifically target MMP-2 with nanomolar potency while exhibiting minimal activity against other MMPs, particularly MMP-1, MMP-3, and MMP-7. This selectivity profile is crucial for understanding the specific contribution of MMP-2 to the invasive process, as broad-spectrum MMP inhibitors often produce confounding results due to their effects on multiple proteases. The anti-invasive properties of this compound observed in HT1080 cells highlight its value as a research tool for dissecting mechanisms of cancer metastasis [2]. Understanding the precise role of MMP-2 in invasion processes provides important insights for developing targeted therapeutic strategies against cancer metastasis.
This compound, with the chemical name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide, is characterized by its high purity and specific solubility properties, as detailed below:
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C17H20N2O5S |
| Molecular Weight | 364.42 g/mol |
| Purity | ≥99% |
| Solubility | Soluble to 100 mM in DMSO |
| Storage Conditions | Desiccate at +4°C |
| CAS Number | 704888-90-4 |
This compound exhibits a favorable potency and selectivity profile, with particular specificity for MMP-2 over other matrix metalloproteinases. The inhibitor's biological activity has been quantitatively assessed through half-maximal inhibitory concentration (IC50) values, which provide crucial information for appropriate dosing in experimental settings:
Table 2: Inhibition Profile of this compound Against MMP Family Members
| MMP Enzyme | IC50 Value | Relative Selectivity (vs. MMP-2) |
|---|---|---|
| MMP-2 | 12 nM | 1-fold |
| MMP-9 | 200 nM | 16.7-fold less sensitive |
| MMP-3 | 4,500 nM | 375-fold less sensitive |
| MMP-1 | >50,000 nM | >4,166-fold less sensitive |
| MMP-7 | >50,000 nM | >4,166-fold less sensitive |
The significant selectivity of this compound for MMP-2 over other MMPs makes it an invaluable tool for researchers investigating the specific contributions of MMP-2 to cellular processes. The anti-invasive properties of this compound have been demonstrated in HT1080 fibrosarcoma cells, confirming its functional efficacy in relevant biological systems [2]. This specificity is particularly important when interpreting experimental results, as it minimizes potential off-target effects that could complicate data analysis.
The three-dimensional collagen hydrogel model provides a physiologically relevant environment for studying cancer cell invasion, effectively mimicking aspects of the in vivo extracellular matrix (ECM). This protocol outlines the methodology for assessing the anti-invasive effects of this compound using HT1080 cells in 3D collagen matrices:
Preparation of Collagen Hydrogel Solution: Create a working collagen solution by mixing type I collagen (3 mg/mL) with 10× phosphate-buffered saline (PBS) and neutralizing the pH using 1N NaOH. The solution should be kept on ice throughout the process to prevent premature polymerization. It is essential to maintain collagen concentration within the 3-4 mg/mL range, as this concentration provides optimal mechanical properties for invasion studies while allowing adequate nutrient diffusion [3] [1].
Cell Encapsulation and Microtumor Formation: Trypsinize and resuspend HT1080 cells in complete EMEM medium (Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 1% antibiotics). Centrifuge at 1,200 rpm for 5 minutes and resuspend the cell pellet in the prepared collagen solution to achieve a density of 50,000 cells per 100 μL of collagen. Transfer the cell-collagen mixture into a syringe with a 25G1 needle and inject it into cell culture medium on a cell culture plate using a syringe pump with a flow rate of 0.1 μL/min. This technique generates consistent microtumors for invasion studies [3].
Hydrogel Polymerization and Culture Conditions: Allow the injected collagen-cell mixtures to polymerize for 30 minutes at 37°C in a humidified incubator with 5% CO2. After polymerization, carefully overlay the hydrogels with complete culture medium and maintain at 37°C with 5% CO2. Refresh the medium every 48-72 hours to ensure optimal nutrient supply and waste removal.
This compound Treatment Protocol: Prepare a stock solution of this compound in DMSO at a concentration of 100 mM. Dilute the stock solution in complete medium to achieve working concentrations typically ranging from 100 nM to 10 μM, with 1 μM being an appropriate starting concentration for invasion inhibition studies. Include vehicle control samples containing equivalent DMSO concentrations (not exceeding 0.1%). Apply the treatment solutions to polymerized hydrogels and refresh every 48 hours throughout the experiment [2].
Invasion Monitoring and Data Collection: Monitor cell migration from microtumors using live-cell phase-contrast microscopy over 5-7 days, capturing images at 24-hour intervals. For quantitative analysis, measure the distance of cell migration from the microtumor edge using image analysis software such as ImageJ. Additionally, assess the number of invasive protrusions and the extent of hydrogel degradation, as these parameters provide complementary information about the invasive phenotype [3] [1].
While 3D models provide more physiological relevance, complementary 2D assays offer simplified systems for initial compound screening and mechanistic studies:
Scratch/Wound Healing Assay: Seed HT1080 cells in 12-well plates at a density of 2.5×105 cells/well and allow them to reach 90-95% confluence. Create a uniform scratch wound using a 200 μL pipette tip and wash gently to remove dislodged cells. Treat cells with this compound at desired concentrations (typically 0.1-10 μM) and capture images at 0, 12, and 24 hours at the same location within each well. Quantify migration by measuring the change in wound area using image analysis software [4].
Boyden Chamber Invasion Assay: Coat the upper surface of Transwell inserts (8 μm pore size) with 100 μL of diluted Matrigel (1:20 in serum-free medium) and allow to gel for 2 hours at 37°C. Serum-starve HT1080 cells for 12 hours, then seed 5×104 cells in serum-free medium into the upper chamber. Add complete medium containing 10% FBS as a chemoattractant to the lower chamber. Include this compound at appropriate concentrations in both chambers. After 24 hours of incubation, fix non-invaded cells on the upper surface and stain invaded cells on the lower surface with 0.1% crystal violet. Count cells in multiple fields under a light microscope to quantify invasion [4].
The ability of HT1080 cells to degrade ECM components represents a key aspect of their invasive potential. This protocol assesses the effect of this compound on matrix degradation:
When implementing the described protocols with this compound treatment, researchers should anticipate several key outcomes that reflect the compound's mechanism of action:
Invasion Inhibition Metrics: In 3D collagen hydrogel assays, this compound treatment (1 μM) typically results in a 40-60% reduction in invasive distance compared to vehicle-treated controls over a 7-day period. The inhibitor also significantly decreases the number of invasive protrusions extending from microtumors, with expected reductions of 50-70% in protrusion density. These morphological changes correlate with decreased activation of MMP-2-mediated ECM remodeling pathways [2] [3].
Migration Velocity Effects: Live-cell tracking in 3D matrices reveals that this compound treatment reduces HT1080 cell migration speed by approximately 30-50% compared to untreated controls. The inhibitor particularly affects the persistent component of migration rather than completely abolishing movement, suggesting its primary action is on matrix remodeling capacity rather than intrinsic motility machinery. This pattern aligns with the role of MMP-2 in creating migration paths through dense ECM environments [1].
Dose-Response Relationship: Researchers should establish a complete dose-response curve for this compound in their specific experimental system. Typically, significant invasion inhibition becomes detectable at concentrations around 100 nM, with maximal effects observed between 1-10 μM. The IC50 for functional invasion inhibition generally aligns with the biochemical IC50 of 12 nM for MMP-2, though may be slightly higher due to compound accessibility in 3D environments [2].
Several technical aspects require careful attention to ensure reliable and reproducible results when working with this compound in invasion assays:
Solubility and Stability: Always prepare fresh this compound stock solutions for each experiment, as the compound may degrade in aqueous environments over time. When diluting from DMSO stock into aqueous media, ensure final DMSO concentrations do not exceed 0.1% to avoid vehicle toxicity effects. For long-term storage, maintain the compound desiccated at +4°C as recommended [2].
Matrix Composition Considerations: Researchers should note that the inhibitory effects of this compound are more pronounced in 3D collagen matrices than in 2D systems, highlighting the importance of physiologically relevant models. This difference arises because MMP-2 activity becomes particularly critical when cells must navigate through dense 3D environments rather than across 2D surfaces [1].
Combination with Other Approaches: For complete assessment of invasion mechanisms, consider combining this compound with inhibitors targeting other proteolytic systems or migration modes. For instance, complementary inhibition of uPA (urokinase Plasminogen Activator) and MMP-9 may provide enhanced anti-invasive effects, as these systems can partially compensate for MMP-2 inhibition in some contexts [3].
The following diagram illustrates the molecular mechanism of this compound action within the context of HT1080 cell invasion signaling pathways:
This diagram illustrates the key pathway through which this compound exerts its anti-invasive effects. MMP-2 is secreted as an inactive zymogen (pro-MMP-2) and requires activation, often mediated by MT1-MMP on the cell surface. Once activated, MMP-2 degrades type IV collagen in the basement membrane, facilitating tumor cell invasion. This compound specifically inhibits the active form of MMP-2, thereby preventing ECM degradation and subsequent invasion [2].
The following workflow diagram outlines the complete experimental procedure for evaluating this compound efficacy in 3D invasion models:
This comprehensive workflow details the sequential steps for assessing the anti-invasive activity of this compound using HT1080 cells in 3D collagen hydrogels. The process begins with cell culture and progresses through hydrogel preparation, microtumor formation, compound treatment, and quantitative analysis. Adherence to this standardized protocol ensures reproducible assessment of MMP-2 inhibition effects on invasion parameters [3] [1].
This compound represents a valuable research tool for specifically investigating MMP-2-mediated invasion mechanisms in HT1080 fibrosarcoma models. The application notes and detailed protocols provided herein provide researchers with a comprehensive framework for evaluating the anti-invasive properties of this compound using physiologically relevant 3D culture systems. The selectivity profile of this compound for MMP-2 over other MMP family members enables precise dissection of MMP-2's contribution to the invasive process, distinguishing its effects from those mediated by related proteases such as MMP-9.
When implementing these protocols, researchers should consider the complex interplay between different proteolytic systems in cancer invasion and may benefit from combining this compound with inhibitors targeting complementary pathways for more comprehensive invasion inhibition. Furthermore, the differential effects observed between 2D and 3D culture systems highlight the importance of utilizing physiologically relevant models when studying invasive behavior. These application notes provide the necessary foundation for researchers to incorporate this compound into their experimental strategies for investigating cancer invasion and metastasis mechanisms.
The table below summarizes the fundamental biochemical characteristics of ARP 100:
| Property | Description |
|---|---|
| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [1] |
| Molecular Weight | 364.42 g/mol [2] [1] [3] |
| CAS Number | 704888-90-4 [2] [3] [4] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL or 274.41 mM) [3]. See formulation section for in vivo preparations. |
| Storage | -20°C (desiccated) [2] [1] |
This compound is highly selective for MMP-2 over other related metalloproteinases. The following table details its inhibitory profile (IC50 values):
| Target | IC50 | Selectivity (vs. MMP-2) |
|---|---|---|
| MMP-2 | 12 nM [2] [5] [1] | - |
| MMP-9 | 200 nM [2] [1] [3] | ~17-fold less selective |
| MMP-3 | 4,500 nM [2] [1] [3] | ~375-fold less selective |
| MMP-1 | >50,000 nM [2] [1] [3] | >4,000-fold less selective |
| MMP-7 | >50,000 nM [2] [1] [3] | >4,000-fold less selective |
The effective concentration of this compound depends on the specific experimental context. Here is a summary of concentrations used in published cell-based and biochemical assays:
| Experimental Model | Working Concentration | Incubation Time | Key Findings |
|---|---|---|---|
| HT1080 Fibrosarcoma Cells (In vitro invasion assay) | 50 nM [2] | 1 hour [2] | Significant reduction in invasive elongations on Matrigel [2] [6]. |
| Rat Ventricular Cardiomyocytes (Hypertrophy model) | 1 µM (1000 nM) [5] | 24 hours [5] | Promoted hypertrophic growth; inhibited MMP-2's anti-hypertrophic effect [5]. |
| A549 Lung Adenocarcinoma Cells (Angiogenesis signaling study) | 25 µM [7] | 24 hours [7] | Reduced integrin-αVβ3-mediated PI3K/AKT signaling and VEGF expression [7]. |
This protocol is used to study the anti-invasive properties of this compound [2].
This protocol demonstrates how MMP-2 inhibition with this compound promotes cardiomyocyte hypertrophy [5].
While specific in vivo dosing protocols are not detailed in the search results, suppliers provide validated formulations for animal studies. The following table lists two such formulations for reference [2]:
| Formulation | Final Concentration | Preparation Method (for 1 mL) |
|---|
| Clear Solution | 3.65 mg/mL (10.02 mM) | 1. Add 50 µL of 73 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL double-distilled H₂O (ddH₂O) and mix. Use immediately. | | Clear Solution (in Corn Oil) | 0.52 mg/mL (1.43 mM) | 1. Add 50 µL of 10.4 mg/mL DMSO stock to 950 µL corn oil and mix thoroughly. Use immediately. |
The diagram below illustrates the role of MMP-2 and this compound in cardiomyocyte hypertrophy, as identified in the research [5]:
I hope these application notes and protocols assist in your research. Should you require further clarification on a specific experimental setup, please feel free to ask.
The table below summarizes the key characteristics of this compound as a selective Matrix Metalloproteinase-2 (MMP-2) inhibitor for research use [1] [2] [3].
| Property | Description |
|---|---|
| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [2] |
| CAS Number | 704888-90-4 [1] [2] [3] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [1] [2] [3] |
| Molecular Weight | 364.42 g/mol [1] [2] [3] |
| Biological Activity | Potent & selective MMP-2 inhibitor (IC₅₀ = 12 nM) [1] [2] [3] |
| Purity | ≥98% - ≥99% [2] [3] |
This compound is designed for high selectivity towards MMP-2 over other matrix metalloproteinases. The following table details its inhibitory profile, demonstrating its primary action on MMP-2 with significantly less effect on other MMPs [1] [2] [3].
| Target Enzyme | IC₅₀ (nM) | Inhibitory Activity |
|---|---|---|
| MMP-2 | 12 nM | Potent inhibition [1] [2] [3] |
| MMP-9 | 200 nM | Moderate inhibition [1] [2] |
| MMP-3 | 4,500 nM | Weak inhibition [1] [2] |
| MMP-1 | >50,000 nM | Negligible inhibition [1] [2] |
| MMP-7 | >50,000 nM | Negligible inhibition [1] [2] |
This protocol is based on standard laboratory practice and the solubility data provided by suppliers [1] [2].
Typical Stock Concentration: 10 mM is a standard concentration for in vitro assays.
Calculations: To prepare 1 mL of a 10 mM stock solution:
Procedure:
Storage:
The following diagram illustrates a generalized workflow for reconstituting and using this compound in a cell-based invasion assay.
This compound exerts its anti-invasive effects by selectively inhibiting MMP-2. This enzyme degrades components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis [4] [5]. The diagram below illustrates the simplified position of MMP-2 in the context of other key oncogenic signaling pathways.
Since the search results lack detailed protocols for specific experiments like the Matrigel invasion assay, I suggest you:
This table outlines the primary biological target and selectivity of ARP-100.
| Property | Description |
|---|---|
| Primary Target | Matrix Metalloproteinase-2 (MMP-2) [1] [2] [3] |
| IC₅₀ (MMP-2) | 12 nM [1] [2] [3] |
| Selectivity Profile | Selective over MMP-1 (>50 µM), MMP-3 (4.5 µM), MMP-7 (>50 µM) [1] [2] [3] |
| IC₅₀ (MMP-9) | 0.2 µM (200 nM) [1] [2] [3] |
This table provides the essential data for preparing a stock solution of ARP-100 in DMSO.
| Parameter | Details |
|---|---|
| Recommended Solvent | DMSO (Dimethyl Sulfoxide) [1] [3] [4] |
| Solubility in DMSO | ~100 mg/mL [1] [3] [5] |
| Molar Concentration | ~274.41 mM [1] [3] |
| Standard Stock Concentration | 10 mM to 100 mM [1] [4] |
| Storage | -20°C for short-term (1 month); -80°C for long-term (6 months) [1] [3] |
The experimental workflow for preparing and using ARP-100 stock solutions can be visualized as follows:
This is a standard concentration suitable for most in vitro assays.
This protocol is adapted from studies demonstrating the anti-invasive properties of ARP-100 [2] [6].
The process of going from a frozen stock to a treated cell culture is outlined below.
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in culture medium | Rapid addition of stock to aqueous medium; compound exceeding its solubility in final formulation. | Pre-warm the culture medium. Add the DMSO stock slowly while vortexing the medium to ensure rapid mixing and dilution [6]. |
| Loss of biological activity | Degradation due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions. Store at -80°C in single-use aliquots. Avoid more than 2-3 freeze-thaw cycles [1] [3]. |
| High cellular toxicity | Final DMSO concentration is too high. | Re-calculate dilutions to ensure DMSO is ≤0.1%. Include a vehicle control with the same DMSO concentration. |
ARP-100 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. With an IC(_{50}) value of 12 nM, it demonstrates remarkable selectivity for MMP-2 over other matrix metalloproteinases including MMP-1, MMP-3, MMP-7, and MMP-9 [1]. This selectivity profile makes it a valuable pharmacological tool for dissecting the specific roles of MMP-2 in various physiological and pathophysiological processes, particularly in cancer invasion, angiogenesis, and metastasis.
Table 1: Inhibition profile of ARP-100 against various MMPs [1] [2]
| Enzyme Target | IC₅₀ Value | Selectivity Ratio (vs. MMP-2) |
|---|---|---|
| MMP-2 | 12 nM | 1x |
| MMP-9 | 0.2 μM (200 nM) | ~16.7x |
| MMP-3 | 4.5 μM | ~375x |
| MMP-1 | >50 μM | >4,167x |
| MMP-7 | >50 μM | >4,167x |
Table 2: Chemical and physical properties of ARP-100 [1] [2]
| Property | Specification |
|---|---|
| CAS Number | 704888-90-4 |
| Molecular Formula | C({17})H({20})N({2})O({5})S |
| Molecular Weight | 364.42 g/mol |
| Appearance | White to off-white solid |
| Solubility | 96 mg/mL (263.43 mM) in DMSO [1] |
| Storage | -20°C (desiccated) for solid; -80°C for DMSO stocks |
Purpose: To evaluate the inhibitory effect of ARP-100 on cancer cell invasion through a reconstituted basement membrane (Matrigel).
Cell Line: HT1080 human fibrosarcoma cells (known to overexpress MMP-2 and MMP-9) [2].
Procedure:
Expected Results: ARP-100 (50 nM) is reported to cause a significant reduction in the total number of invasive elongations compared to vehicle-treated controls [1].
Purpose: To investigate the mechanism of MMP-2 in regulating VEGF expression via the PI3K/AKT pathway in lung cancer.
Cell Lines: A549 and H1299 lung adenocarcinoma cells [3].
Procedure:
Expected Results: MMP-2 suppression via ARP-100 decreases integrin-αVβ3-mediated induction of PI3K/AKT, leading to reduced HIF-1α levels and subsequent VEGF expression [3].
Stock Solution:
Working Solution:
Table 3: Sample dilution preparation for cell culture studies [1]
| Final Concentration | Volume of 10 mM Stock (μL) | Volume of Media (mL) |
|---|---|---|
| 10 μM | 1 | 1 |
| 50 μM | 5 | 1 |
| 100 μM | 10 | 1 |
ARP-100 exerts its effects by selectively interacting with the S1' pocket of MMP-2, thereby inhibiting its proteolytic activity [1]. In the context of cancer, MMP-2 plays a critical role in tumor progression through multiple mechanisms, including extracellular matrix degradation, growth factor activation, and regulation of angiogenesis.
The following diagram illustrates the key signaling pathway through which MMP-2 inhibition by ARP-100 affects tumor angiogenesis, as demonstrated in lung cancer models:
Figure 1: Proposed signaling pathway of ARP-100-mediated anti-angiogenic effects in lung cancer models. ARP-100 inhibits MMP-2 activity, disrupting its interaction with integrin-αVβ3, which subsequently downregulates PI3K/AKT signaling, reduces HIF-1α stabilization, decreases VEGF expression, and ultimately inhibits tumor angiogenesis [3].
Current literature on ARP-100 has several important limitations:
ARP-100 serves as a valuable research tool for selectively investigating MMP-2 functions in various disease models, particularly in cancer invasion and angiogenesis. The protocols outlined provide a foundation for standardized experimental approaches. Researchers should optimize dosing conditions based on their specific model systems and include appropriate controls to validate MMP-2-specific effects. Future studies should focus on expanding in vivo characterization and exploring combination therapies with other targeted agents.
ARP-100 is a synthetic, selective inhibitor of Matrix Metalloproteinase-2 (MMP-2, also known as gelatinase A). It is widely used in cancer research to investigate the role of MMP-2 in tumor invasion, metastasis, and angiogenesis. Its selectivity profile makes it a valuable tool for dissecting the specific functions of MMP-2 in complex biological processes involving extracellular matrix (ECM) remodeling [1].
MMPs are a family of zinc-dependent endopeptidases. Among them, MMP-2 is recognized as an attractive therapeutic target for cancer treatment, as its overexpression is often linked to increased tumor progression and poor patient prognosis [2].
The table below summarizes key quantitative data for ARP-100:
| Property | Value / Description |
|---|---|
| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [1] |
| Molecular Weight | 364.42 g/mol [1] |
| Molecular Formula | C17H20N2O5S [1] |
| Purity | ≥99% [1] |
| Solubility | Soluble to 100 mM in DMSO [1] |
| IC₅₀ for MMP-2 | 12 nM [1] |
| Selectivity (IC₅₀) | MMP-9 (200 nM), MMP-3 (4.5 µM), MMP-1 (>50 µM), MMP-7 (>50 µM) [1] |
| Primary Assay | Anti-invasive activity in HT1080 fibrosarcoma cells [1] |
| Storage | Desiccate at +4°C [1] |
This protocol evaluates the anti-invasive efficacy of ARP-100 using a classic Matrigel-coated transwell assay [1].
This protocol assesses the direct inhibitory effect of ARP-100 on MMP-2 enzymatic activity secreted by cells into the culture medium.
The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow for an invasion assay and the logical relationship of MMP-2 in cancer signaling.
This flowchart outlines the key steps in performing the in vitro invasion assay [1].
This diagram provides a simplified view of how MMP-2 activity fits into the context of cancer progression and how ARP-100 exerts its effect [2].
ARP-100 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), with an IC50 value of 12 nM. It exhibits significantly less activity against other MMPs, such as MMP-1 (>50 μM), MMP-3 (4.5 μM), MMP-7 (>50 μM), and MMP-9 (0.2 μM), making it a valuable tool for specifically probing MMP-2 function in cellular processes like migration, invasion, and angiogenesis [1].
The use of ARP-100 has been documented in several distinct biological models. The table below summarizes the key experimental contexts and findings.
| Cell Type / System | Experimental Context | Key Findings with ARP-100 |
|---|---|---|
| Human Microvascular Endothelial Cells (HMEC-1) [2] | Investigation of renal fibrosis & angiogenesis in conditioned medium from hypoxic kidney (HK-2) cells. | Reversed pro-angiogenic effects of Rab7 knockdown; inhibited increased cell viability, migration, and tube formation. |
| Lacrimal Gland Myoepithelial Cells (MECs) [3] | Model for aqueous-deficient dry eye disease; cells treated with IL-1β to induce inflammation. | Alleviated IL-1β-induced reduction in cell size, degradation of contractile proteins (SMA, calponin), and restored oxytocin-induced cell contraction. |
| Triple-Negative Breast Cancer Cells (MDA-MB-231) [4] | Study of anti-metastatic properties and Epithelial-to-Mesenchymal Transition (EMT). | Inhibited cancer cell migration and invasion; reduced expression of MMP-2 and key EMT-promoting transcription factors (Slug, ZEB1). |
Based on these studies, here are detailed protocols for key experiments.
This protocol is used to study the role of MMP-2 in angiogenesis, a key process in chronic kidney disease and cancer.
This protocol models how inflammation impairs lacrimal gland function and tests MMP-2 inhibition as a rescue strategy.
This protocol is for studying the anti-metastatic effects of MMP-2 inhibition in cancer.
For your experimental planning, here is a summary of the key pharmacological and physical data for ARP-100.
| Parameter | Detail / Value |
|---|---|
| Molecular Target | Matrix Metalloproteinase-2 (MMP-2) |
| IC₅₀ (MMP-2) | 12 nM |
| Selectivity (IC₅₀) | MMP-1: >50 µM; MMP-3: 4.5 µM; MMP-7: >50 µM; MMP-9: 0.2 µM [1] |
| CAS Number | 704888-90-4 [1] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [1] |
| Molecular Weight | 364.42 g/mol [1] |
| Solubility (DMSO) | 100 mg/mL (274.41 mM) [1] |
| Typical Working Concentrations | 50 nM - 10 µM (highly dependent on cell type and assay; see protocols above) [2] [3] |
To help visualize the role of MMP-2 and the application of ARP-100 in a typical experimental workflow, the following diagram integrates signaling insights from the search results.
When using ARP-100 in your research, please note the following:
ARP-100 is a synthetic, small-molecule inhibitor designed to selectively target the active site of MMP-2, a key enzyme involved in the degradation of the extracellular matrix (ECM) that facilitates cancer cell invasion and metastasis [1].
The table below summarizes the inhibitory profile (IC50 values) of ARP-100 against various MMPs, demonstrating its high selectivity [1].
| MMP Type | IC50 Value |
|---|---|
| MMP-2 (Gelatinase A) | 12 nM |
| MMP-9 (Gelatinase B) | 0.2 μM |
| MMP-3 (Stromelysin-1) | 4.5 μM |
| MMP-1 (Collagenase-1) | >50 μM |
| MMP-7 (Matrilysin) | >50 μM |
The following sections provide methodologies for key experiments utilizing ARP-100 to study its anti-invasive and anti-metastatic effects in vitro.
This protocol evaluates the ability of cancer cells to invade through a reconstituted basement membrane (Matrigel), simulating a key step in metastasis.
Primary Objective: To assess the inhibitory effect of ARP-100 on cancer cell invasion.
Materials and Reagents:
Procedure:
This protocol is used to investigate the molecular mechanisms by which ARP-100 treatment affects the expression of MMP-2 and key proteins involved in Epithelial-to-Mesenchymal Transition (EMT).
Primary Objective: To determine the effect of ARP-100 on the protein levels of MMP-2, EMT-transcription factors (e.g., Slug, ZEB1), and cytoskeletal regulators (e.g., HSP27).
Materials and Reagents:
Procedure:
The diagram below illustrates the signaling pathways affected by MMP-2 inhibition, integrating key molecules from the provided research.
The following table consolidates quantitative findings from key studies on ARP-100's effects in cancer metastasis research.
| Cell Line / Model | ARP-100 Concentration | Observed Effect | Experimental Context |
|---|---|---|---|
| Various Cancer Cell Lines | 50 nM | Significant reduction in total number of invasive elongations [1]. | In vitro invasion assay on Matrigel. |
| MDA-MB-231 (TNBC) | Comparable to free Piperlongumine | Inhibition of migration/invasiveness; reduced MMP-2 & EMT-promoters (Slug, ZEB1); increased E-cadherin [3]. | Study on nanoparticle-delivered natural compounds. |
ARP-100 serves as a critical research tool for specifically probing the role of MMP-2 in metastatic processes. Evidence suggests that its application can significantly reduce the invasive potential of cancer cells by targeting both the enzymatic activity of MMP-2 and its downstream signaling cascades that promote EMT and cytoskeletal remodeling [3] [1] [2].
Future research directions could focus on combining ARP-100 with other therapeutic agents, such as FAK signaling inhibitors, given the identified crosstalk between MMP-2 and FAK in promoting cancer metastasis [4].
Chemical Profile
Target Inhibition Profile The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of ARP 100 against various matrix metalloproteinases, demonstrating its high selectivity for MMP-2.
| Target | IC₅₀ | Selectivity Relative to MMP-2 |
|---|---|---|
| MMP-2 | 12 nM [1] [2] [4] | - |
| MMP-9 | 200 nM (0.2 µM) [1] [2] | ~17-fold less selective |
| MMP-3 | 4,500 nM (4.5 µM) [1] [2] | ~375-fold less selective |
| MMP-1 | >50,000 nM (>50 µM) [1] [2] | >4,000-fold less selective |
| MMP-7 | >50,000 nM (>50 µM) [1] [2] | >4,000-fold less selective |
Molecular modelling studies reveal that this compound interacts with the S1' pocket of MMP-2 [2] [4]. Its selectivity is largely attributed to the biphenyl group in its structure. This bulky and rigid substituent is unable to fit into or form favorable interactions with the shallower S1' pocket of other MMPs like MMP-1, making this compound practically inactive against them [4] [5]. This specific interaction underpins its utility in dissecting MMP-2-specific pathways.
The diagram below illustrates the primary mechanism by which this compound exerts its observed anti-invasive effects.
This protocol is used to assess the anti-invasive properties of this compound [1] [4].
This protocol utilizes this compound to investigate the role of MMP-2 in cardiac injury [6].
| Application Field | Model/Assay | Key Outcome | Reference |
|---|---|---|---|
| Cancer Research | HT1080 fibrosarcoma invasion (Matrigel) | Significant reduction in invasive elongations [1]. | |
| Cardiovascular Research | Isolated rat heart (IR injury) | Proteomic insights into MMP-2's role in mitochondrial dysfunction and metabolism [6]. | |
| Mechanistic Studies | Molecular modelling | Elucidation of S1' pocket binding and structural basis for selectivity (e.g., vs. MMP-1) [4]. |
ARP-100 (MMP-2 Inhibitor III) is a potent and selective small-molecule inhibitor. Its key biochemical profile is summarized below:
| Property | Description |
|---|---|
| Primary Target | MMP-2 (Gelatinase-A) [1] [2] |
| IC₅₀ for MMP-2 | 12 nM (Cell-free assay) [1] [2] [3] |
| Mechanism of Action | Competitively interacts with the S1' pocket of MMP-2 [1] [3] |
| Selectivity Profile | Displays selectivity over other MMPs [1] [2] [3]:
This protocol models the inhibition of cellular invasion through a reconstituted basement membrane (Matrigel) [1] [2] [4].
This protocol, adapted from a study in lung cancer cells, investigates the role of MMP-2 in the PI3K/AKT signaling pathway and VEGF expression [5].
This research demonstrated that MMP-2 inhibition by ARP-100 disrupts integrin-αVβ3-mediated activation of the PI3K/AKT pathway, leading to reduced VEGF expression and impaired tumor cell-induced angiogenesis [5].
Diagram 1: ARP-100 disrupts the pro-angiogenic MMP-2 / Integrin-αVβ3 / PI3K/AKT signaling axis, leading to reduced VEGF expression. Based on findings from [5].
This ex vivo model uses isolated heart muscle cells to study hypertrophy and the role of intracellular MMPs [6].
The study concluded that MMP-2 inhibition by ARP-100 promotes hypertrophic growth in cardiomyocytes, indicating that MMP-2 acts as a repressor of hypertrophy in this system [6].
Diagram 2: In isolated rat cardiomyocytes, ARP-100 promotes hypertrophic growth by activating pro-hypertrophic MEK/ERK and PI3K/AKT/GSK3β signaling pathways. Based on findings from [6].
When treating cells, the final DMSO concentration should typically be kept below 0.1% to minimize solvent toxicity.
For animal studies, specific formulations have been validated. Below are two examples from supplier data [1] [3]:
| Formulation | Composition | Final Concentration |
|---|---|---|
| Solution (Oral/IP) | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | 3.65 mg/mL (10.02 mM) [1] |
| Solution (Oral) | 5% DMSO + 95% Corn Oil | 0.52 mg/mL (1.43 mM) [1] |
| Application Area | Experimental Model | Key Outcome of ARP-100 Treatment | Citations |
|---|---|---|---|
| Cancer Invasion & Angiogenesis | HT1080 fibrosarcoma cells; A549 lung cancer cells | Reduced cellular invasion; Decreased VEGF expression and angiogenesis via PI3K/AKT pathway inhibition | [1] [4] [5] |
| Cardiac Hypertrophy | Isolated rat ventricular cardiomyocytes | Enhanced hypertrophic growth, indicating a protective role for endogenous MMP-2 | [6] |
This compound is recognized in research as a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). Its primary application is in mechanistic studies to investigate the role of MMP-2 in processes like tumor cell invasion and angiogenesis [1] [2] [3].
The compound acts by interacting with the S1' pocket of the MMP-2 enzyme, which confers its high selectivity over other MMPs [1] [2]. A key experimental demonstration of its bioactivity shows that this compound causes a significant reduction in invasive structures formed by HT1080 fibrosarcoma cells in an in vitro Matrigel model [1] [2] [3].
Furthermore, in a study on lung cancer (A549 cells), this compound was used to confirm that MMP-2 activity is involved in a signaling pathway where MMP-2 and integrin-αVβ3 interaction promotes PI3K/AKT activation, leading to increased VEGF expression and angiogenesis [4]. The table below summarizes the key profiling data for this compound.
| Property | Description / Value |
|---|---|
| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [5] |
| CAS Number | 704888-90-4 [1] [3] [5] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [1] [3] [5] |
| Molecular Weight | 364.42 g/mol [1] [2] [3] |
| Primary Target (IC₅₀) | MMP-2 (12 nM) [1] [2] [3] |
| Solubility | Soluble to 100 mM in DMSO [5] [6] |
| Purity | Typically ≥98% to ≥99% [3] [5] |
| Storage | Desiccate at -20°C to +4°C [5] [6] |
A major advantage of this compound is its selectivity for MMP-2 over other closely related matrix metalloproteinases. The following table presents its inhibitory activity (IC₅₀) against various MMPs, illustrating this selective profile. Data is consistent across supplier catalogs and a primary research article [1] [2] [3].
| Target Enzyme | IC₅₀ Value | Selectivity vs. MMP-2 |
|---|---|---|
| MMP-2 | 12 nM | - |
| MMP-9 | 200 nM | >16-fold less selective |
| MMP-3 | 4,500 nM (4.5 µM) | >375-fold less selective |
| MMP-1 | >50,000 nM (>50 µM) | >4,160-fold less selective |
| MMP-7 | >50,000 nM (>50 µM) | >4,160-fold less selective |
The following protocols are compiled from research publications that have effectively utilized this compound.
This protocol is adapted from studies using HT1080 human fibrosarcoma cells, which highly express MMP-2 and MMP-9, to assess the anti-invasive properties of this compound [1] [2] [6].
This protocol is derived from a study on A549 lung adenocarcinoma cells that explored the link between MMP-2 and VEGF expression [4].
The following diagrams, created using DOT language, illustrate the signaling pathway investigated with this compound and a generalized experimental workflow.
This diagram outlines the signaling mechanism elucidated using this compound in lung cancer studies [4].
This diagram provides a logical overview of the key steps in a cell invasion experiment using this compound.
This compound is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), developed as a research tool for investigating the role of this enzyme in cancer and other diseases [1] [2] [3]. MMP-2 (gelatinase A) is crucial for degrading the extracellular matrix, a key step in tumor invasion and metastasis [4]. This compound functions by selectively interacting with the S1' pocket of MMP-2, providing a high degree of selectivity over other MMP family members [3]. This makes it a valuable compound for dissecting the specific functions of MMP-2 in pathological processes.
The table below summarizes the key inhibitory and chemical properties of this compound:
Table 1: Biochemical and Pharmacological Profile of this compound
| Property | Details |
|---|---|
| Molecular Weight | 364.42 g/mol [1] [2] [3] |
| Chemical Formula | C17H20N2O5S [1] [4] |
| CAS Number | 704888-90-4 [1] [2] [3] |
| Solubility | Soluble to 100 mM in DMSO [1] [4] |
| Storage | Desiccate at -20°C or +4°C [1] [3] [4] |
Target Inhibition (IC50 Values) | MMP-2 | 12 nM [1] [2] [3] | | MMP-9 | 200 nM [1] [2] [3] | | MMP-3 | 4.5 µM [1] [2] [3] | | MMP-1 | >50 µM [1] [2] [3] | | MMP-7 | >50 µM [1] [2] [3] |
This protocol is designed to assess the functional effect of this compound on cancer cell invasion, using a Matrigel model [2] [3] [4].
1. Cell Line Preparation
2. Compound Preparation
3. Invasion Assay Workflow
4. Data Collection & Analysis
While detailed in vivo efficacy protocols were not available in the search results, suppliers provide suggested formulations for animal studies. The following options have been validated for in vivo use [2]:
Formulation 1: Homogeneous Suspension
Formulation 2: Clear Solution (for higher bioavailability)
This compound exerts its effects through selective inhibition of MMP-2. The following diagram illustrates the pathway and the compound's role within it.
The primary mechanism involves the direct binding of this compound to the active site of MMP-2, specifically interacting with the S1' pocket [3]. This binding potently inhibits the enzyme's proteolytic activity, preventing the breakdown of key extracellular matrix components such as collagen and gelatin. Consequently, this inhibition disrupts the physical path for tumor cell invasion and blocks the generation of pro-invasive ECM fragments that can stimulate further signaling, ultimately reducing the metastatic potential of cancer cells [4].
This compound is a well-characterized and selective research-grade inhibitor of MMP-2. The provided data and protocols offer a robust starting point for scientists aiming to investigate the specific functions of MMP-2 in in vitro models of invasion, particularly using HT1080 cells. Researchers are advised to conduct thorough dose-response and cytotoxicity studies to optimize conditions for their specific experimental systems.
ARP-100 is a potent and selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2, Gelatinase A). It is a valuable tool compound for investigating the role of MMP-2 in processes like tumor angiogenesis, invasion, and metastasis [1] [2].
The table below summarizes the key biochemical and physical properties of ARP-100.
| Property | Value / Description |
|---|---|
| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [2] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [1] [2] |
| Molecular Weight | 364.42 g/mol [1] [2] |
| CAS Number | 704888-90-4 [1] [2] |
| Purity | ≥97% to ≥99% [1] [2] |
| Solubility | Soluble to 100 mM in DMSO [2] |
| Primary Target (IC₅₀) | MMP-2: 12 nM [1] [2] |
| Selectivity Profile | MMP-9: 200 nM; MMP-3: 4.5 μM; MMP-1: >50 μM; MMP-7: >50 μM [1] [2] |
The following protocols are adapted from published research utilizing ARP-100 to study MMP-2 function in lung cancer cell-induced angiogenesis [3].
2.1. In Vitro Invasion Assay using Matrigel
2.2. Investigating MMP-2 Signaling in VEGF Expression
The diagram below illustrates the proposed mechanism by which ARP-100 inhibits MMP-2 to suppress VEGF-mediated angiogenesis, based on the referenced research [3].
This diagram visualizes the core signaling pathway. Evidence suggests that ARP-100, by inhibiting active MMP-2, disrupts its interaction with integrin αVβ3. This disruption leads to the downregulation of the downstream PI3K/AKT signaling axis, reducing HIF-1α stabilization and subsequent VEGF expression, ultimately inhibiting tumor angiogenesis [3].
The table below summarizes the fundamental solubility data for ARP-100, which is crucial for planning experiments.
| Property | Specification |
|---|---|
| Molecular Weight | 364.42 g/mol [1] [2] [3] |
| Appearance | Off-white to light yellow powder [1] [4] |
| Recommended Solvent | DMSO [1] [2] [3] |
| Solubility in DMSO | ~100 mg/mL (approx. 274 mM) [1] [2] [3] |
| Storage (Powder) | Desiccate at -20°C [1] [4] |
Based on this data, here is a standard protocol for preparing a 100 mM stock solution.
Detailed Protocol: Preparing a 100 mM Stock Solution
The following diagram illustrates this workflow and the subsequent steps for preparing a working solution for cell-based assays.
For cell-based assays, further dilution is required. The stock solution must be diluted into the appropriate buffer or cell culture medium. A common practice is to keep the final concentration of DMSO below 0.1% to minimize cytotoxicity [1].
For animal studies, one source suggests a specific formulation. The workflow below outlines the preparation steps for this in vivo dosing solution.
Protocol Notes: The solvents should be added sequentially, ensuring the solution is as clear as possible before adding the next component. The final mixture may be a suspension. Sonication and heating can be used to aid dissolution if necessary [1] [3].
Based on the physicochemical information, here are some common issues and how to address them.
Problem: Precipitation upon dilution.
Problem: Inconsistent biological activity.
Problem: Powder does not dissolve.
What is the recommended long-term storage condition for ARP 100? The manufacturer recommends storing this compound as a powder at -20°C, where it is stable for 3 years from the date of receipt [1].
How should I prepare and store stock solutions of this compound? Prepare stock solutions according to your experimental needs. The provided solubility data can guide your choice of solvent. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at recommended temperatures. The stability of these solutions should be validated experimentally.
What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). It interacts with the S1' pocket of the enzyme, exhibiting anti-invasive properties in cellular models [1].
How can I verify the stability of my this compound stock solution? If you suspect degradation, compare the activity of a freshly prepared solution with your stored aliquot in a functional assay (e.g., an invasion assay). A significant drop in efficacy suggests potential compound degradation.
Problem: Loss of inhibitory activity in experiments.
| Potential Cause | Recommended Action |
|---|---|
| Degraded stock solution | Prepare a fresh stock solution from powder stored at -20°C. Avoid repeated freeze-thaw cycles by using small aliquots. |
| Incorrect concentration | Verify the concentration of your stock solution using an appropriate method (e.g., UV-Vis spectroscopy) and ensure accurate dilutions. |
| Insufficient incubation | Confirm that the incubation time and concentration with the target are adequate for effective inhibition. |
| Solvent incompatibility | Ensure the solvent used for your stock solution (e.g., DMSO) is compatible with your biological assay system. |
Problem: Poor solubility in aqueous buffers.
| Potential Cause | Recommended Action |
|---|---|
| Solvent choice | This compound is highly soluble in DMSO (200.31 mM) and Ethanol, but insoluble in water [1]. Always use a carrier solvent for initial dissolution before dilution in aqueous buffers. |
| Final solvent concentration | Ensure the final concentration of the carrier solvent (e.g., DMSO) in your assay is tolerated by your cells or biochemical system. |
The table below consolidates key quantitative information for this compound from the manufacturer [1].
| Parameter | Value / Description |
|---|---|
| Molecular Weight | 364.42 g/mol |
| CAS Number | 704888-90-4 |
| Primary Target (IC₅₀) | MMP-2 (12 nM) |
| Selectivity (IC₅₀) | MMP-9 (200 nM), MMP-3 (4500 nM), MMP-1 & MMP-7 (>50,000 nM) |
| Storage (Powder) | -20°C; 3 years stable |
| Solubility (DMSO) | 73 mg/mL (200.31 mM) |
1. In Vitro Invasion Assay (Referenced from Selleckchem) [1] This protocol outlines the method used to demonstrate the anti-invasive properties of this compound.
2. Recommended Protocol for Preparing a 10 mM Stock Solution
The diagram below illustrates the experimental workflow for using this compound in an invasion assay and its proposed mechanism of action.
Preparing a stable and concentrated stock solution of ARP 100 is crucial for the success of your experiments. The table below summarizes the key physicochemical data and a standard protocol for a 100 mg/mL stock solution.
| Parameter | Specification |
|---|---|
| Molecular Weight | 364.42 g/mol [1] [2] [3] |
| Solubility in DMSO | ~100 mg/mL (~274 mM) [1] [4] [5] |
| Recommended Stock Concentration | 100 mg/mL (274.41 mM) [1] [4] |
| Appearance | Off-white to light yellow solid [1] [4] [3] |
Protocol: Preparing 1 mL of 100 mg/mL Stock Solution in DMSO
Here are solutions to frequent issues researchers encounter when working with this compound stock solutions.
| Problem | Possible Cause & Solution |
|---|
| Solution won't clear / precipitate forms | Cause: DMSO is hygroscopic. Absorbed moisture reduces solubility. Solution: Use newly opened, anhydrous DMSO. Ensure the vial is tightly sealed after use. Gentle warming and sonication can help re-dissolve the compound [1] [5]. | | Loss of activity in cell-based assays | Cause: Repeated freeze-thaw cycles of the stock solution can degrade this compound. Solution: Store single-use aliquots at -80°C. Avoid thawing and refreezing the main stock [1] [4]. | | Unexpected cytotoxicity | Cause: The final concentration of DMSO in the cell culture medium is too high. Solution: Ensure the final DMSO concentration does not exceed 0.1-0.5% (v/v) in your cell culture experiments. Use the stock solution sparingly [6]. |
To help you design your experiments, here is a summary of key experimental data and a cited protocol from the literature.
Biological Activity & Selectivity Profile (IC₅₀ Values)
| Target | IC₅₀ | Selectivity (vs. MMP-2) |
|---|---|---|
| MMP-2 | 12 nM [1] [2] [5] | - |
| MMP-9 | 0.2 μM (200 nM) [1] [2] [5] | ~17-fold |
| MMP-3 | 4.5 μM [1] [2] [5] | ~375-fold |
| MMP-1 | >50 μM [1] [2] [5] | >4000-fold |
| MMP-7 | >50 μM [1] [2] [5] | >4000-fold |
Cited Protocol: Anti-Invasion Assay in HT1080 Cells This protocol is adapted from a study that investigated the anti-invasive properties of this compound [1] [5].
The following diagram outlines the logical steps and key decision points for preparing and using your this compound stock solution, helping to prevent common errors.
Q1: What is a suitable working concentration for this compound in cell migration assays? Based on published research, concentrations in the range of 5-20 µM are effective for inhibiting cell migration in 2D cultures of invasive cancer cells like MDA-MB-231. Higher concentrations (e.g., 40 µM) may be required in 3D spheroid models [6].
Q2: How do I prepare an in vivo dosing formulation from the DMSO stock? A common formulation is a clear solution prepared by sequentially adding components. For example, to make 1 mL:
Q3: Does this compound exhibit cytotoxicity? Cytotoxicity is concentration-dependent. In 2D cultures of MDA-MB-231 cells, viability remained above 74% at concentrations up to 75 µM in serum-free conditions but decreased at higher doses. Cytotoxicity is generally less pronounced in 3D culture models [6].
Here is a summary of the key quantitative data for handling ARP-100 in solution, crucial for planning your experiments.
| Parameter | Specification | Experimental Significance |
|---|---|---|
| Molecular Weight | 364.42 g/mol [1] [2] | Essential for molarity calculations during solution preparation. |
| Solubility in DMSO | 100 mg/mL (274.41 mM) [1] | A highly concentrated stock solution can be prepared in DMSO. |
| Recommended Stock Concentration | 10-25 mg/mL [1] [2] | Standard working concentration; requires sonication for full dissolution [2]. |
| IC₅₀ (MMP-2) | 12 nM [1] [2] | Confirms high potency; dilute stock solution to nanomolar range for cellular assays. |
| IC₅₀ (MMP-9) | 0.2 μM [1] [2] | Indicates selectivity; use appropriate controls to distinguish MMP-2 effects. |
What is the best solvent for preparing an ARP-100 stock solution? High-quality, sterile, and freshly opened DMSO is the recommended solvent. It can dissolve ARP-100 to concentrations of at least 100 mg/mL (274.41 mM) [1]. Using "Hygroscopic DMSO" that has absorbed water can significantly impact solubility and compound stability [1].
How should I store ARP-100 stock solutions, and what is their shelf life? For long-term stability, follow these storage conditions [1]:
My ARP-100 solution has formed crystals/precipitate. What should I do? Precipitation often occurs when a solution is stored cold or is not properly mixed. Before use, warm the solution to room temperature and vortex it thoroughly. If precipitate remains, brief sonication in a water bath sonicator is highly effective for re-dissolving the compound [2].
What formulation can I use for in vivo studies involving ARP-100? For animal studies, you can use a standard in vivo formulation. One proven protocol is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. It is critical to add the solvents sequentially and clarify the solution as much as possible before administration. Sonication is recommended to ensure the compound is fully dissolved [2].
Protocol 1: Preparing a Standard 10 mM DMSO Stock Solution This protocol is adapted from supplier recommendations [1] [2].
Protocol 2: In Vitro Administration for Cell-Based Assays This method describes how to treat cells while keeping the DMSO concentration low.
The following diagram outlines a logical process for diagnosing and resolving common precipitation issues with ARP-100 solutions.
I hope this structured technical support center provides a solid foundation for your work with ARP-100.
The table below summarizes the core characteristics of this compound as a selective MMP-2 inhibitor.
| Property | Description |
|---|---|
| Primary Target & Action | Selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) [1] [2] [3] |
| IC50 (MMP-2) | 12 nM [1] [2] [3] |
| Selectivity Profile | MMP-9 (0.2 µM), MMP-3 (4.5 µM), MMP-1 & MMP-7 (>50 µM) [2] [3] |
| Reported Anti-Invasive Effect | Shows anti-invasive properties in HT1080 fibrosarcoma and other cell lines [1] [2] |
| Molecular Weight | 364.42 g/mol [1] [2] [3] |
| CAS Number | 704888-90-4 [1] [2] [3] |
Since a standard concentration is not available, you will need to perform an optimization experiment. The following diagram outlines a logical, step-wise strategy to determine the best concentration for your specific assay conditions.
The optimization workflow requires a robust and consistent invasion assay. The protocol below, based on the standard Matrigel-coated transwell (Boyden chamber) method, provides a foundation for your tests [4].
Step 1: Coating the Insert
Step 2: Cell Preparation and Seeding
Step 3: Treatment and Incubation
Step 4: Staining, Counting, and Analysis
Q: Why might a high concentration of this compound be needed in my invasion assay even though the IC50 is 12 nM?
Q: How can I control for cytotoxicity when optimizing the concentration?
Q: Are there alternative invasion assays I can use?
This compound is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2). The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Chemical Name | 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [1] |
| CAS Number | 704888-90-4 [2] [1] [3] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [2] [1] [3] |
| Molecular Weight | 364.42 g/mol [2] [1] [3] |
| Biological Activity | Selective MMP-2 inhibitor (IC₅₀ = 12 nM); exhibits anti-invasive properties in cell models [2] [1]. |
This compound shows a strong selectivity profile for MMP-2 over other related enzymes. The following table details its inhibitory activity (IC₅₀) against various MMPs:
| Matrix Metalloproteinase (MMP) | IC₅₀ Value |
|---|---|
| MMP-2 | 12 nM [2] [1] [3] |
| MMP-9 | 0.2 µM (200 nM) [2] [1] [3] |
| MMP-3 | 4.5 µM [2] [1] [3] |
| MMP-1 | >50 µM [2] [1] |
| MMP-7 | >50 µM [2] [1] |
Proper handling and storage are critical for maintaining the stability and activity of this compound.
| Aspect | Instructions |
|---|---|
| Physical Form | Off-white to light yellow solid [2]. |
| Purity | ≥98% - ≥99% [1] [3]. |
| Solubility | Soluble to 100 mM in DMSO [2] [1]. Note: Hygroscopic DMSO can impact solubility; use newly opened containers [2]. |
| Storage (Powder) | -20°C [2]. Desiccate at +4°C is also mentioned [1]. |
| Storage (Solution) | -80°C for 6 months or -20°C for 1 month [2]. |
| Reconstitution | The product is sometimes offered as a "Solid + Solvent" kit, ready for reconstitution [2]. |
Here is a visual workflow for preparing stock solutions of this compound:
To prepare a 10 mM stock solution in DMSO:
This compound can be used to study the role of MMP-2 in cancer cell invasion. The diagram below outlines a typical experimental workflow using a Matrigel model:
A cited methodology involves treating cells (such as HT1080 fibrosarcoma cells) with 50 nM this compound during an in vitro invasion assay on Matrigel. This treatment has been shown to cause a significant reduction in the total number of invasive elongations, demonstrating its anti-invasive property [2].
Q1: What is the shelf life of this compound? As a solid powder stored desiccated at -20°C, it is typically stable for at least 3 years. Stock solutions in DMSO are stable for 6 months at -80°C or 1 month at -20°C [2].
Q2: Can this compound be used in in vivo studies? The provided sources offer in vivo dissolution calculators and suggest protocols for preparing working solutions for animal experiments using co-solvents like PEG300, Tween-80, and saline [2]. However, all suppliers state that this compound is "For research use only" [2] [1] [3].
Q3: What safety precautions should be taken? While specific Safety Data Sheets (SDS) are not included in the search results, they should be consulted for detailed hazard information. All cited suppliers classify this compound as "For research use only. We do not sell to patients." [2] [1] [3].
Q4: Why is my this compound not dissolving properly? Ensure you are using high-quality, freshly opened, and anhydrous DMSO, as hygroscopic DMSO significantly impacts solubility [2]. Gentle warming and sonication can aid dissolution.
Here are answers to common questions about handling ARP-100:
What is the solubility of ARP-100? ARP-100 is soluble in DMSO at 100 mg/mL (274.41 mM) [1]. This high concentration in DMSO is your primary stock solution for further dilution in aqueous buffers for experiments.
Why is my ARP-100 solution cloudy or do I see particles after adding to an aqueous buffer? This indicates the compound has precipitated. ARP-100 has limited solubility in water-based solutions. To create a clear working solution, you must use co-solvents. A recommended recipe is to prepare a stock solution in DMSO and then dilute it in a buffer containing 40% PEG300, 5% Tween-80, and 45% Saline [1].
How should I store ARP-100? For long-term storage, keep the powder at -20°C, where it is stable for up to three years [1]. Once dissolved in DMSO, aliquot the solution and store it at -80°C (stable for 6 months) or -20°C (stable for 1 month) to prevent degradation from repeated freeze-thaw cycles [1].
What is a typical working concentration for cell culture experiments? In a recent study on human fetal scleral fibroblasts, ARP-100 was used at a concentration of 13.86 nM to inhibit MMP-2 [2]. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Here are detailed methods for preparing ARP-100 solutions for in vitro use.
| Solvent System | Final Concentration | Solution State | Primary Use |
|---|---|---|---|
| 100% DMSO [1] | 100 mg/mL (274.41 mM) | Clear solution | Primary stock solution |
| Protocol 1 [1] | ≥ 2.5 mg/mL (6.86 mM) | Clear solution | In vitro and in vivo |
| Protocol 2 [1] | 2.5 mg/mL (6.86 mM) | Suspended solution | Oral and intraperitoneal injection |
Step-by-Step Guide for a Clear Working Solution (Protocol 1)
This method is highly recommended for creating a stable, clear solution for most in vitro assays [1].
Troubleshooting Common Problems
Understanding the biological role of ARP-100's target can help in designing your experiments.
The diagram below illustrates the signaling pathway regulated by MMP-2 and how ARP-100 acts upon it.
1. What is the known biological activity and molecular profile of ARP 100? this compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The quantitative data on its activity and selectivity is summarized in the table below.
Table 1: Inhibitory Profile of this compound (IC₅₀ Values) [1] [2]
| Target | IC₅₀ Value | Selectivity (vs. MMP-2) |
|---|---|---|
| MMP-2 | 12 nM | --- |
| MMP-9 | 200 nM | ~17 times less selective |
| MMP-3 | 4.5 μM | ~375 times less selective |
| MMP-1 | >50 μM | >4166 times less selective |
| MMP-7 | >50 μM | >4166 times less selective |
2. What are the common causes of biological activity loss and how can I troubleshoot them? Loss of activity typically stems from improper handling, storage, or solution preparation. The troubleshooting flowchart below outlines common issues and solutions.
3. What is the recommended protocol for preparing and storing this compound stock solutions? Adherence to this protocol is critical for maintaining compound integrity [1] [2].
Table 2: this compound Solution Preparation Guide [1] [2]
| Parameter | Specification |
|---|---|
| Storage of Solid | Desiccate at -20°C |
| Solvent | Anhydrous DMSO |
| Suggested Stock Concentration | 100 mM |
| Solubilization | Warm tube at 37°C and shake in an ultrasonic bath. |
| Storage of Solution | Aliquot and store below -20°C. |
| Stability in Solution | Prepare and use on the same day for best results. If necessary, frozen stock solutions can be stored for several months in sealed vials. |
Key Steps:
4. How do I design an experiment to verify the anti-invasive activity of this compound? You can validate this compound's performance using a well-established in vitro model of invasion.
Validated Experimental Workflow [1]:
Key Experimental Parameters:
ARP-100 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The table below summarizes its published inhibitory activity (IC₅₀) against various MMPs to help you understand its selectivity profile [1] [2] [3].
| Enzyme Target | IC₅₀ Value | Selectivity vs. MMP-2 |
|---|---|---|
| MMP-2 | 12 nM | --- |
| MMP-9 | 200 nM | >16-fold less selective |
| MMP-3 | 4.5 μM | >375-fold less selective |
| MMP-1 | >50 μM | >4,000-fold less selective |
| MMP-7 | >50 μM | >4,000-fold less selective |
Here are solutions to some frequently encountered problems when working with ARP-100.
Q1: My ARP-100 solution precipitates, or I observe inconsistent results in cellular assays. What should I do?
Q2: What is the recommended protocol for conducting an in vitro invasion assay with ARP-100?
Q3: How do I prepare a stable in vivo formulation for animal studies?
The following diagram illustrates how ARP-100 exerts its anti-invasive effects by selectively inhibiting MMP-2.
As the diagram shows:
The table below summarizes the key information available for ARP-100.
| Property | Specification |
|---|---|
| CAS Number | 704888-90-4 [1] |
| Molecular Weight | 364.42 g/mol [1] |
| Recommended Solvent | DMSO [1] |
| Stock Solution Stability | • -80°C: 6 months • -20°C: 1 month [1] | | Working Solution Consideration | Prepare freshly and use on the same day; hygroscopic DMSO can impact solubility [1] |
Since explicit stability data in culture media is lacking, you may need to establish in-house protocols. Here is a proposed workflow and methodology.
Workflow Explanation: This diagram outlines a systematic approach to determine the stability of ARP-100 in your specific cell culture system. The process involves creating a spiked medium, incubating it under controlled conditions, and then analyzing both the chemical integrity and biological activity of the compound over time [1].
FAQ 1: The efficacy of ARP-100 in my invasion assay appears inconsistent between experiments. What could be the cause?
FAQ 2: How should I store ARP-100 to ensure its long-term viability?
FAQ 3: The ARP-100 does not dissolve properly in my culture medium. What should I do?
The following table summarizes the key biochemical and physical properties of ARP 100 for your experimental planning [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 704888-90-4 [2] [3] [4] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [1] [2] [3] |
| Molecular Weight | 364.42 g/mol [1] [2] [3] |
| Primary Target (IC₅₀) | MMP-2 (12 nM) [1] [2] [3] |
| Selectivity Profile | MMP-9 (0.2 µM), MMP-3 (4.5 µM), MMP-1 (>50 µM), MMP-7 (>50 µM) [1] [2] [3] |
| Mechanism of Action | Selective inhibitor that interacts with the S1' pocket of MMP-2 [1] [2]. |
| Appearance | Off-white to light yellow solid [2] |
| Purity | ≥98% - ≥99% [3] [4] |
Here are detailed methodologies for using this compound in cell-based experiments, as cited in the literature.
Protocol 1: Anti-Invasion Assay in HT1080 Fibrosarcoma Cells This protocol is based on a study demonstrating this compound's anti-invasive properties [1] [2].
Protocol 2: Investigating MMP-2 Signaling in Angiogenesis This protocol is derived from a study exploring MMP-2's role in VEGF expression and angiogenesis in lung cancer [5].
The diagram below illustrates the signaling pathway investigated in this protocol and how this compound intervenes.
Q1: What is the recommended solvent for preparing an this compound stock solution?
Q2: Why is my this compound precipitating in aqueous buffer, and how can I prevent it?
Q3: How should I store this compound to ensure its stability?
Q4: How selective is this compound for MMP-2 over other MMPs?
Q5: My experimental results are inconsistent. What could be the issue?
ARP-100 is a well-characterized, selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The table below summarizes its inhibitory activity (IC50 values) across different MMPs, highlighting its strong selectivity for MMP-2 over other family members [1] [2] [3].
| Enzyme Target | IC50 Value | Selectivity vs. MMP-2 |
|---|---|---|
| MMP-2 | 12 nM | Reference target |
| MMP-9 | 0.2 μM (200 nM) | ~17-fold less selective |
| MMP-3 | 4.5 μM | ~375-fold less selective |
| MMP-1 | >50 μM | ~4,166-fold less selective |
| MMP-7 | >50 μM | ~4,166-fold less selective |
Here are methodologies for core experiments that demonstrate the efficacy of ARP-100.
This protocol assesses the anti-invasive properties of ARP-100, using HT1080 human fibrosarcoma cells as a common model [1] [2].
This protocol measures the direct inhibitory effect of ARP-100 on MMP enzyme activity.
This section addresses common issues researchers might face when working with ARP-100.
| Question | Answer & Troubleshooting Tip |
|---|---|
| Unexpectedly low inhibition in invasion assay? | Confirm serum is used as a chemoattractant in the lower chamber. Check Matrigel coating consistency and cell viability. Validate activity with a fresh aliquot of ARP-100 [1]. |
| Poor solubility in aqueous buffers? | Recommended solvent: DMSO. ARP-100 can be dissolved to 100 mM in DMSO for stock solutions. For working concentrations in cell culture, dilute the DMSO stock into the assay medium, ensuring the final DMSO concentration is low (typically ≤0.1%) to avoid cytotoxicity [1]. |
| Handling and storage? | Storage: Keep the solid powder desiccated at +4°C. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [1]. |
| How to confirm selectivity in a panel? | Run parallel inhibition assays against MMP-1, MMP-3, MMP-7, and MMP-9. The significantly higher IC50 values for these enzymes (see table above) will confirm the selectivity profile of your compound [1] [2]. |
The following diagrams, generated with Graphviz, illustrate the core concepts and experimental flow for working with ARP-100.
This diagram shows how ARP-100 specifically binds to and inhibits MMP-2, preventing it from degrading the extracellular matrix (ECM) and thereby blocking cancer cell invasion.
This flowchart outlines the key steps common to experiments with ARP-100, from preparing the compound to analyzing data from different types of assays.
This section provides practical guidance for researchers working with Arginine-Rich Peptides (ARPs), modeled on a technical support format.
Frequently Asked Questions (FAQs)
What are the key neuroprotective mechanisms of Arginine-Rich Peptides (ARPs)? ARPs exhibit multiple mechanisms, including reducing excitotoxic ion influx to prevent neuronal death, protecting mitochondrial function, scavenging toxic molecules, and inhibiting harmful protein aggregation associated with diseases like Alzheimer's and ALS [1].
My in-vitro models show high neuronal death. Could my ARP preparation be exacerbating excitotoxicity? This is possible. Ensure that your ARPs are properly modulating overactivated glutamate receptors (NMDAR, AMPAR). Troubleshoot by verifying the peptide's functionality in blocking excessive calcium and sodium influx, which is a primary mechanism for reducing excitotoxicity [1].
I am observing inconsistent results in protein aggregation assays. What could be the issue? Inconsistent results can stem from peptide aggregation or misfolding during handling and storage. ARPs themselves are intended to inhibit specific pathological protein aggregation [1]. Ensure strict control over buffer conditions, temperature, and use fresh, properly aliquoted peptide stocks to maintain stability.
My cell viability assays suggest mitochondrial dysfunction. How can ARPs help? ARPs can positively affect mitochondrial function, which is crucial for energy production and preventing apoptosis in neurons. If your assays indicate dysfunction, confirm that your ARP treatment is scavenging reactive oxygen species (ROS) and helping to maintain intracellular calcium homeostasis [1].
Troubleshooting Guide
| Problem/Symptom | Potential Cause | Suggested Investigation & Solution |
|---|---|---|
| Low experimental efficacy | Inefficient cellular uptake; degraded or aggregated peptides. | Check peptide purity (HPLC/MS). Use a fluorescently tagged ARP to confirm cellular uptake via microscopy. Optimize storage conditions and reconstitution protocols [1]. |
| High cytotoxicity in healthy cells | Off-target effects; incorrect dosage. | Perform a dose-response curve to establish a safe therapeutic window. Investigate if the effect is specific to the diseased cell model versus healthy controls [1]. |
| Inconsistent modulation of inflammatory markers | Unstable peptide leading to variable bio-activity. | Standardize the cell culture and treatment conditions. Use fresh aliquots of peptides and confirm the activity of ARP batches in a simple, standardized bioassay first [1]. |
Below is a generalized workflow for a key experiment assessing the neuroprotective effects of ARPs in an in-vitro model of excitotoxicity. This protocol is synthesized from methodologies described in the literature [1].
1. Primary Neuron Culture Preparation
2. Treatment Groups Establish the following groups in triplicate or quadruplicate:
3. Assessment of Neuroprotection After the excitotoxic insult, assay for markers of health and death:
The following diagram visualizes the core signaling pathway involved in excitotoxicity and the hypothesized points of ARP intervention.
Diagram 1: ARP Neuroprotective Mechanisms in Excitotoxicity. This diagram illustrates the pathological cascade of excitotoxicity (red) and the multi-target protective actions of ARPs (green).
To build a more comprehensive knowledge base for your technical support center, I suggest the following steps:
The table below summarizes the core information about ARP-100 for your research records.
| Property | Description |
|---|---|
| Target | Matrix Metalloproteinase-2 (MMP-2, Gelatinase A) [1] [2] |
| Primary Function | Inhibits MMP-2 activity; shows anti-invasive and anti-metastatic properties in vitro [1] [2]. |
| IC₅₀ (MMP-2) | 12 nM [1] [2] |
| Selectivity | >400-fold selective for MMP-2 over MMP-1 and MMP-7; also inhibits MMP-9 (IC₅₀ = 0.2 μM) [1] [2]. |
| Research Context | Studied as potential anti-metastatic therapy in cancer research (e.g., Retinoblastoma) [1]. |
The following workflow and protocol are based on methods described in a study investigating ARP-100 in retinoblastoma (Rb) cell lines [1]. You can adapt this general framework for your own research.
Materials & Reagents
Procedure
Here are solutions to some potential problems you might encounter.
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Low inhibitory effect | Inactive compound; incorrect concentration. | Verify preparation of stock and working solutions. Use fresh DMSO and perform a dose-response curve to confirm IC₅₀ [1] [2]. |
| High cell death in control | DMSO toxicity. | Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and has no toxic effects on your cell line [3]. |
| High background in migration assay | Inconsistent cell seeding or wounding. | Standardize cell seeding density and wound creation method. Include appropriate controls [3]. |
| Poor ELISA signal | Insufficient protein concentration. | Optimize the amount of cell lysate or culture supernatant used in the assay [1]. |
The following table summarizes the primary biochemical characteristics of ARP-100 as a selective MMP-2 inhibitor [1].
| Property | Specification |
|---|---|
| CAS Number | 704888-90-4 [1] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [1] |
| Molecular Weight | 364.42 g/mol [1] |
| Target | Matrix Metalloproteinase-2 (MMP-2) [1] |
| IC₅₀ for MMP-2 | 12 nM [1] |
| IC₅₀ for MMP-9 | 0.2 μM [1] |
| IC₅₀ for MMP-3 | 4.5 μM [1] |
| IC₅₀ for MMP-1 | >50 μM [1] |
| IC₅₀ for MMP-7 | >50 μM [1] |
| Primary Biological Effect | Shows anti-invasive properties in in vitro models of invasion [1]. |
Based on the literature, here are examples of how ARP-100 has been applied in experimental models.
When working with ARP-100, paying close attention to the following aspects can help prevent common errors:
The following diagram illustrates the signaling pathway involving MMP-2, based on studies in cancer and myopia, showing where ARP-100 acts as an inhibitor [2] [3].
This diagram synthesizes findings from multiple studies [2] [3]. In cancer research, coagulation proteases can trigger a signaling cascade via PAR2 and PI3K/Akt/NF-ĸB, leading to increased MMP-2 expression. MMP-2 then promotes metastasis through two main actions: degrading the ECM and initiating an autocrine signaling loop that drives cell migration. ARP-100 directly inhibits MMP-2 to block these processes [3]. Separately, in myopia research, the Wnt/β-catenin pathway upregulates MMP-2, which degrades scleral collagen I, reducing tissue stiffness and contributing to axial elongation—another process ARP-100 can inhibit [2].
Q: What is the recommended solvent for preparing ARP-100 stock solutions? A: High-quality, freshly opened, anhydrous DMSO is the recommended solvent. The provided data suggests preparing a 10 mM stock solution for convenience [1].
Q: How stable is ARP-100 in solution? A: For long-term stability, store stock solutions at -80°C and use them within 6 months. If stored at -20°C, use the solution within one month. Avoid repeated freeze-thaw cycles by aliquoting the stock solution [1].
Q: Does ARP-100 inhibit any other MMPs besides MMP-2? A: Yes, while highly selective for MMP-2 (IC₅₀ 12 nM), it also inhibits MMP-9 with an IC₅₀ of 0.2 μM (200 nM) and shows some activity against MMP-3 at 4.5 μM. It is considered inactive against MMP-1 and MMP-7 at concentrations below 50 μM [1].
Q: What is a typical working concentration for ARP-100 in cell-based assays? A: Studies have used effective concentrations in the low nanomolar range. For example, 13.86 nM was used for molecular analysis [2], and 50 nM showed significant anti-invasive effects [1]. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.
This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The following table summarizes its core biochemical characteristics and selectivity profile for easy reference.
| Property | Description / Value |
|---|---|
| Primary Target | MMP-2 (Gelatinase-A) [1] [2] [3] |
| IC₅₀ for MMP-2 | 12 nM (Cell-free assay) [1] [2] [3] |
| Mechanism of Action | Selective inhibition, interacts with the S1' pocket of MMP-2 [1] [2] |
| Molecular Weight | 364.42 g/mol [1] [2] [3] |
| CAS Number | 704888-90-4 [1] [2] [3] |
Selectivity Profile (IC₅₀ Values) [1] [2] [3]
| Enzyme | IC₅₀ |
|---|---|
| MMP-9 | 200 nM |
| MMP-3 | 4.5 µM |
| MMP-1 | >50 µM |
| MMP-7 | >50 µM |
This protocol is based on a study investigating the anti-invasive properties of this compound in HT1080 fibrosarcoma cells [1] [3].
Workflow Overview The following diagram illustrates the key stages of the experimental workflow.
Detailed Methodology
This compound has been used to dissect the role of MMP-2 in VEGF-mediated angiogenesis in lung cancer models [4].
Workflow Overview This diagram outlines the experimental logic used to elucidate the signaling pathway.
Detailed Methodology
The optimal concentration of this compound is highly dependent on your experimental context. Follow these steps as a guideline:
Steep dose-response curves are not uncommon in early inhibitor discovery. One potential explanation is stoichiometric inhibition, which occurs when the concentration of the enzyme target in your assay is high relative to the inhibitor's dissociation constant (Kd) [6].
Proper handling is crucial for maintaining inhibitor integrity and achieving reproducible results.
While the search results do not provide specific in vivo efficacy data, suppliers offer validated formulations for animal studies. Below are two options you can consider for preclinical research.
| Formulation Name | Composition | Final Concentration | Preparation Notes |
|---|---|---|---|
| Clear Solution [1] | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 3.65 mg/mL (10.02 mM) | Add components in order. Mix evenly after each addition until clear. Use immediately. |
| Corn Oil Solution [1] | 5% DMSO, 95% Corn oil | 0.52 mg/mL (1.43 mM) | Mix DMSO stock solution with corn oil evenly. Use immediately. |
| Homogeneous Suspension [1] | CMC-Na solution | ≥ 5 mg/mL | Mix powder directly with the CMC-Na solution to form a uniform suspension. |
The table below provides a direct comparison of the core characteristics of these two inhibitors.
| Feature | ARP-100 | Marimastat |
|---|---|---|
| Primary Target | MMP-2 (Gelatinase-A) [1] [2] [3] | Broad-spectrum MMP inhibitor [4] |
| Key Characteristic | Highly selective | Broad-spectrum |
| Mechanism of Action | Binds to the S1' pocket of MMP-2 [1] [2] | Covalently binds to the zinc atom in the MMP active site with a collagen-mimicking hydroxamate structure [4] |
| IC50 for MMP-2 | 12 nM [1] [2] | 6 nM [4] |
| IC50 for MMP-9 | 200 nM (0.2 µM) [1] [2] | 3 nM [4] |
| Selectivity Example | >50,000 nM for MMP-1 and MMP-7 [1] | 5 nM for MMP-1, 13 nM for MMP-7 [4] |
| Key Research Applications | Studying specific roles of MMP-2 in cancer cell invasion and migration [3] [5] | Investigating pan-MMP effects in processes like metastasis, angiogenesis, and fibrosis [4] |
Here is a summary of experimental findings and common methodologies used in research with these compounds.
The choice between ARP-100 and Marimastat fundamentally depends on the goal of your experiment.
To help visualize the core differences in their action, the following diagram summarizes their inhibitory profiles and key characteristics.
The core difference lies in their selectivity: ARP 100 is a selective inhibitor, while CP-471474 is a broad-spectrum one.
| Property | This compound | CP-471,474 |
|---|---|---|
| Primary Target | MMP-2 (Gelatinase A) [1] | Broad-spectrum / Pan-MMP [2] [3] |
| Selectivity Profile | Selective inhibitor [1] | Pan-inhibitor [2] [3] |
| IC₅₀ for MMP-2 | 12 nM [1] | 0.7 nM [2] |
| IC₅₀ for MMP-9 | 200 nM [1] | 13 nM [2] |
| Other MMP Targets | MMP-3 (IC₅₀ = 4500 nM), MMP-1 (IC₅₀ >50,000 nM), MMP-7 (IC₅₀ >50,000 nM) [1] | MMP-1 (IC₅₀ = 1170 nM), MMP-3 (IC₅₀ = 16 nM), MMP-13 (IC₅₀ = 0.9 nM) [2] |
| Research Applications | Cancer cell invasion (e.g., HT1080 sarcoma cells) [1] | Myocardial infarction, tobacco smoke-induced emphysema [4] [3] |
The following diagram illustrates the general signaling pathway of MMPs and how these inhibitors work.
Diagram Title: General MMP Signaling and Inhibitor Mechanism
MMPs are enzymes that cleave extracellular matrix (ECM) proteins and various signaling molecules, playing a key role in tissue remodeling and disease processes [5]. Their expression is upregulated by stimuli like TNF-α and TGF-β1 [5]. As shown in the diagram, both this compound and CP-471474 exert their effects by directly binding to and inhibiting the active site of MMP enzymes, thus preventing substrate cleavage.
Here are the methodologies for key experiments cited in the search results, which you can adapt for your research.
This protocol is based on a study using HT1080 sarcoma cells to demonstrate the anti-invasive properties of this compound [1].
This protocol is derived from a study showing that CP-471474 attenuates left ventricular enlargement after MI in mice [4].
| Matrix Metalloproteinase (MMP) | IC₅₀ Value | Relative Selectivity (vs. MMP-2) |
|---|---|---|
| MMP-2 | 12 nM [1] [2] [3] | - |
| MMP-9 | 200 nM [1] [3] | ~17 times less selective |
| MMP-3 | 4.5 μM [3] | ~375 times less selective |
| MMP-1 | >50 μM [1] [3] | >4,000 times less selective |
| MMP-7 | >50 μM [1] [3] | >4,000 times less selective |
ARP 100 achieves selectivity by interacting specifically with the S1' pocket of MMP-2, a structural feature that varies among MMP family members, making it a valuable tool for studying MMP-2-specific functions [1] [3].
The primary data for this compound comes from cell-free enzyme activity assays and cell-based invasion models.
The following diagram illustrates the role of MMP-2 in cancer cell invasion and how this compound exerts its effect.
Diagram 1: this compound inhibits active MMP-2 to block extracellular matrix degradation and cancer cell invasion.
This compound represents a selective inhibitor strategy, which contrasts with early, poorly selective broad-spectrum MMP inhibitors that often caused side effects in clinical trials. Its high selectivity for MMP-2 over the closely related MMP-9 is a key feature, as both enzymes are often co-expressed in tumors but may have distinct roles [1] [3].
ARP-100 is widely recognized in research as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) [1] [2]. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various MMPs, which highlights its selectivity profile [1] [2]:
| Matrix Metalloproteinase (MMP) | Reported IC₅₀ Value |
|---|---|
| MMP-2 (Gelatinase A) | 12 nM |
| MMP-9 (Gelatinase B) | 0.2 μM (200 nM) |
| MMP-3 (Stromelysin-1) | 4.5 μM |
| MMP-1 (Collagenase-1) | >50 μM |
| MMP-7 (Matrilysin) | >50 μM |
ARP-100 has demonstrated significant biological effects in in vitro studies using retinoblastoma cancer cell lines. The following table summarizes key findings from one such study [3]:
| Experimental Model | Treatment | Key Findings |
|---|
| Y79 cell line (High metastatic potential) | 5 μM ARP-100 | • Significant reduction in cellular migration. • Significant reduction in secretion of TGF-β1. | | Weri-1 cell line (Low metastatic potential) | 5 μM ARP-100 | • Decreased cell viability. • Significant reduction in VEGF. • Significant reduction in secretion of TGF-β1. |
The experimental data summarized above was obtained using the following key protocols [3]:
MMP-2 expression and activity are regulated by complex cellular signaling pathways. The diagram below illustrates the key pathways identified in the search results, which involve PI3K/Akt/mTOR and Integrin/Focal Adhesion Kinase (FAK) signaling [4] [5] [6].
This diagram shows that ARP-100 acts by directly inhibiting the MMP-2 protein. In contrast, other inhibitors like Rapamycin work upstream by targeting mTOR, which is part of the PI3K/Akt pathway that regulates MMP-2 gene translation [4] [5]. Furthermore, MMP-2 expression is also linked to Focal Adhesion Kinase (FAK) signaling, which is activated by integrins and promotes processes like Epithelial-to-Mesenchymal Transition (EMT), enhancing cell invasion [6].
ARP-100 is designed as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2 or gelatinase A) [1] [2] [3]. The table below summarizes its inhibitory activity (IC50 values) against various MMPs, highlighting its strong selectivity.
| Target Enzyme | IC50 Value | Selectivity vs. MMP-2 |
|---|---|---|
| MMP-2 | 12 nM [1] [2] [3] | - |
| MMP-9 | 200 nM (0.2 µM) [1] [2] [3] | ~17-fold less selective |
| MMP-3 | 4.5 µM [1] [2] [3] | ~375-fold less selective |
| MMP-1 | >50 µM [1] [2] [3] | >4,000-fold less selective |
| MMP-7 | >50 µM [1] [2] [3] | >4,000-fold less selective |
This selectivity arises because ARP-100 interacts with the S1' pocket of MMP-2 [1] [2]. The presence of a large, rigid biphenyl group is key to this selective interaction, as it fits well in MMP-2's S1' pocket but poorly in the same pocket of other MMPs like MMP-1 [4].
ARP-100 demonstrates functional biological activity by reducing cancer cell invasion. The following diagram illustrates the experimental workflow and role of ARP-100.
| Property | Description and Values |
|---|
| Primary Target & Selectivity | MMP-2 (Gelatinase A) [1] [2] • IC₅₀ = 12 nM [1] [2] [3] • Selectivity over other MMPs: MMP-9 (IC₅₀ = 0.2 μM), MMP-3 (IC₅₀ = 4.5 μM), MMP-1 & MMP-7 (IC₅₀ >50 μM) [1] [2] | | Mechanism of Action | Interacts with the S1' pocket of MMP-2. Features a zinc-binding hydroxamate group and a biphenyl moiety that confers selectivity [1] [4]. | | Key Experimental Outcomes | • Anti-invasive: Significantly reduces invasive elongations in HT1080 fibrosarcoma cells [1] [2]. • Pro-hypertrophic: Enhances hypertrophic growth in isolated rat cardiomyocytes [5]. • Anti-angiogenic & Migration Inhibition: Reduces migration and VEGF in retinoblastoma and lung cancer models [6] [3]. | | Handling & Solubility | • CAS Number: 704888-90-4 [1] [2] • Molecular Weight: 364.42 g/mol [1] [2] • Solubility: Soluble to 100 mM in DMSO [2]. Stock solutions are typically prepared in DMSO and stored at -20°C to -80°C [1] [2]. |
Researchers have validated ARP-100's activity using standardized cellular and molecular biology techniques. Here are detailed methodologies for key experiments:
Cellular Viability and Migration (Wound Healing) Assay [3]
Boyden Chamber (Invasion) Assay [3]
Gelatin Zymography for MMP-2 Activity [6]
Analysis of Signaling Pathways (Western Blot) [5]
In cardiac hypertrophy research, ARP-100 has been instrumental in uncovering MMP-2's role in intracellular signaling. The diagram below illustrates the experimental findings.
This model is based on experiments where ARP-100 treatment of rat ventricular cardiomyocytes led to increased phosphorylation of ERK and Akt, inhibited GSK3β activity, and promoted hypertrophic growth. These effects were blocked by specific pathway inhibitors PD98059 (MEK/ERK) and LY290042 (PI3K/Akt), confirming the pathway's role [5].
ARP-100 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) [1] [2] [3]. The table below summarizes its published inhibitory profile:
| Target | IC50 Value | Inhibition Specificity |
|---|---|---|
| MMP-2 | 12 nM [1] [2] [3] | Primary target; potent inhibition |
| MMP-9 | 0.2 μM [1] [3] | ~17 times less potent than for MMP-2 |
| MMP-3 | 4.5 μM [1] [3] | ~375 times less potent than for MMP-2 |
| MMP-1 | >50 μM [1] [3] | Negligible activity |
| MMP-7 | >50 μM [1] [3] | Negligible activity |
This selectivity profile makes ARP-100 a useful tool for discerning the specific role of MMP-2 in experimental models [2].
The key biological assay used to characterize ARP-100's efficacy is an in vitro model of cellular invasion on Matrigel [1] [3].
The following diagram illustrates the selectivity of ARP-100 across different MMP targets, based on its IC50 values:
This diagram visually reinforces that ARP-100 is a highly selective inhibitor for MMP-2 over other related enzymes.
| Aspect | Study 1: Myopia Research (2025) [1] | Study 2: Alzheimer's Research (2016) [2] |
|---|---|---|
| Research Context | Form-deprivation myopia (FDM) in guinea pigs; Human Fetal Scleral Fibroblasts (HFSFs) | Aβ1-42-induced toxicity in pure cortical neuronal cultures from rats |
| Primary Target/Pathway | MMP-2 in the Wnt7b/β-catenin signaling pathway | MMP-2 |
| Concentration Used | 13.86 nM | Information not available in abstract |
| Key Experimental Findings | Inhibited MMP-2; Increased collagen I levels; Increased elastic modulus (stiffness) of sclera and HFSFs; Inhibited axial elongation and myopic shift in refraction. | Effectively protected pure cortical neurons against Aβ1-42-induced toxicity when applied to astrocyte cultures (paracrine signaling). |
| Inferred Specificity | Specific action within the Wnt/β-catenin/MMP-2 pathway demonstrated. | Showed specificity for MMP-2 over other pathways; neuroprotection was not mimicked by serotonin. |
Here are the methodologies employed in the studies from which the data was extracted.
The 2025 myopia study elucidates a specific signaling pathway where ARP-100 acts as an inhibitor. The diagram below visualizes this pathway and the site of ARP-100's action.
The data, while not comparative, highlights key characteristics of ARP-100:
For a comprehensive comparison, you would need to consult specialized scientific databases to find studies that directly profile multiple MMP inhibitors against a standard panel of proteases or disease models.
| Inhibitor Name | Primary Target | Key Selectivity Profile (IC50) | Reported Experimental Context |
|---|
| ARP 100 | MMP-2 | MMP-2: 12 nM MMP-9: 200 nM MMP-3: 4.5 µM MMP-1: >50 µM MMP-7: >50 µM [1] | Invasion assays in HT1080 fibrosarcoma cells; study of PI3K/AKT signaling in lung cancer [2] [1] [3] | | Batimastat (BB-94) | Broad-Spectrum MMP | Potent inhibitor of MMP-1, MMP-2, MMP-9, and others [2] | Clinical trials for cancer (noted for side effects like musculoskeletal pain) [2] | | Marimastat | Broad-Spectrum MMP | Similar broad-spectrum profile as Batimastat [2] | Clinical trials for cancer (noted for side effects like musculoskeletal pain) [2] |
For a deeper understanding, here are the methodologies and findings from key studies on this compound:
Mechanism in Lung Cancer Angiogenesis: A 2010 study elucidated this compound's role in disrupting tumor angiogenesis. Researchers used This compound at a concentration of 10 µM to treat A549 lung adenocarcinoma cells. They found that MMP-2 suppression decreased the interaction between integrin-αVβ3 and MMP-2, which in turn disrupted PI3K/AKT signaling, leading to reduced HIF-1α levels and subsequent downregulation of VEGF expression. This inhibition of VEGF ultimately impaired tube formation by endothelial cells, a key step in angiogenesis. The effect was confirmed both in vitro and in A549 xenograft mouse models [2].
Application in Breast Cancer Metastasis: A 2020 study on triple-negative breast cancer (TNBC) used This compound as a reference control to validate the anti-metastatic mechanism of a novel compound, Piperlongumine (PL). In Transwell migration and invasion assays with MDA-MB-231 cells, this compound demonstrated significant inhibitory effects. This study confirmed that targeting MMP-2 is an effective strategy for reducing the migration and invasion of aggressive TNBC cells [3].
To help you contextualize these findings, here is a visual summary of the signaling pathway this compound influences and its biological consequences:
When planning your research, consider these points:
| Property | Details |
|---|---|
| Primary Target | MMP-2 (Matrix Metalloproteinase-2) [1] [2] |
| IC₅₀ for MMP-2 | 12 nM (Cell-free assay) [3] [1] [2] |
| Molecular Formula | C₁₇H₂₀N₂O₅S [3] [1] [4] |
| Molecular Weight | 364.42 g/mol [3] [1] [2] |
| CAS Number | 704888-90-4 [3] [1] [2] |
| Selectivity Profile (IC₅₀) |
|---|
| MMP-9: 200 nM [3] [1] [2] |
| MMP-3: 4,500 nM (4.5 µM) [3] [1] [2] |
| MMP-1: >50,000 nM (>50 µM) [3] [1] [2] |
| MMP-7: >50,000 nM (>50 µM) [3] [1] [2] |
A frequently cited in vitro invasion assay using HT1080 human fibrosarcoma cells demonstrates the functional effect of ARP-100 [3] [1] [2]. The experimental workflow is as follows:
This model shows that ARP-100 can significantly reduce the invasive behavior of cancer cells by selectively inhibiting MMP-2 activity [3] [1] [2].
When planning experiments with ARP-100, keep these points in mind:
The search results did not contain a direct, head-to-head competitive analysis with other specific, named MMP-2 inhibitors. For a more complete competitive landscape, you may need to consult specialized scientific databases or review articles that compare the potency, selectivity, and performance of various inhibitors like ARP-100, SB-3CT, and others across multiple experimental models.